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Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride Documentation Hub

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  • Product: Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
  • CAS: 1220016-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride

Abstract and Scope This technical guide provides a comprehensive, in-depth protocol for the synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, a key intermediate in pharmaceutical development. This do...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, a key intermediate in pharmaceutical development. This document is intended for an audience of researchers, scientists, and drug development professionals. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and critical parameters that ensure a successful, high-yield, and high-purity synthesis. We will explore a robust and logical synthetic pathway, detailing the preparation of key intermediates, the crucial coupling reaction, and the final deprotection and salt formation steps. Each stage is supported by field-proven insights and authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Synthetic Strategy

A sound synthetic plan begins with a logical retrosynthetic analysis. The target molecule, Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, can be conceptually disconnected at key bonds to reveal readily available starting materials.

Our strategy involves disconnecting the ether linkage and the piperidine protecting group. This leads to three primary synthons:

  • A protected 3-(2-hydroxyethyl)piperidine: The piperidine nitrogen is highly nucleophilic and must be protected to prevent side reactions during the ether synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its facile removal under acidic conditions.

  • A benzyl-protected 4-hydroxybenzoic acid: Benzyl 4-hydroxybenzoate serves as the phenolic component. The benzyl ester is a stable protecting group that can be removed under various conditions if necessary, though it is retained in the final product.

  • Hydrochloric acid: For the final deprotection and formation of the therapeutically relevant hydrochloride salt.

The forward synthesis will therefore proceed via three main stages:

  • Preparation of Intermediates: Synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and Benzyl 4-hydroxybenzoate.

  • Core Assembly: Coupling of the two key intermediates via an etherification reaction. Both the Williamson ether synthesis and the Mitsunobu reaction are viable and will be discussed.

  • Final Deprotection & Salt Formation: Removal of the N-Boc protecting group and concurrent formation of the hydrochloride salt.

Diagram 1: Retrosynthetic Analysis

G Target Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride Disconnect1 HCl Salt Formation N-Boc Deprotection Target->Disconnect1 Retrosynthesis Intermediate_Protected N-Boc Protected Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Disconnect1->Intermediate_Protected Disconnect2 Ether Bond Formation (C-O) Intermediate_Protected->Disconnect2 Intermediate_Alcohol N-Boc-3-(2-hydroxyethyl)piperidine Disconnect2->Intermediate_Alcohol Intermediate_Phenol Benzyl 4-hydroxybenzoate Disconnect2->Intermediate_Phenol Disconnect3 N-Boc Protection Intermediate_Alcohol->Disconnect3 Disconnect4 Esterification Intermediate_Phenol->Disconnect4 Starting_Material1 3-(2-Hydroxyethyl)piperidine Disconnect3->Starting_Material1 Starting_Material2 4-Hydroxybenzoic Acid Disconnect4->Starting_Material2 Starting_Material3 Benzyl Bromide Disconnect4->Starting_Material3

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

Synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Intermediate A)

The protection of the piperidine nitrogen is critical. The reaction of 3-(2-hydroxyethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base provides the N-Boc protected intermediate in high yield.

Protocol:

  • Dissolve 3-(2-hydroxyethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Add a base, typically triethylamine (TEA) or sodium bicarbonate (1.1-1.5 eq.), to the solution.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq.) portion-wise, maintaining the temperature at 0 °C to control the exotherm.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Intermediate A as an oil.

ReagentMolar Eq.Purpose
3-(2-Hydroxyethyl)piperidine1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.3Protecting Agent
Triethylamine (TEA)1.1 - 1.5Base to neutralize acid byproduct
Dichloromethane (DCM)-Solvent
Synthesis of Benzyl 4-hydroxybenzoate (Intermediate B)

This is a standard Fischer esterification or, more commonly for this substrate, a base-catalyzed benzylation.

Protocol:

  • Suspend 4-hydroxybenzoic acid (1.0 eq.) and potassium carbonate (K₂CO₃) (1.5-2.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield Intermediate B. Recrystallization from ethanol/water may be performed for higher purity.[2]

Core Assembly: Ether Formation

The crucial C-O ether bond can be formed using several methods. We will detail the two most common and effective strategies: the Mitsunobu reaction and the Williamson ether synthesis.

Method A: Mitsunobu Reaction (Preferred)

The Mitsunobu reaction is a powerful method for forming ethers with inversion of stereochemistry at the alcohol carbon, although for this achiral secondary alcohol, the key advantage is its mild conditions and high efficiency.[3] The reaction proceeds via a redox-condensation mechanism using a phosphine and an azodicarboxylate.[3]

Diagram 2: Mitsunobu Reaction Mechanism

G cluster_0 Activation cluster_1 Oxyphosphonium Formation cluster_2 SN2 Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] Betaine->Oxyphosphonium + R-OH Alcohol R-OH (Intermediate A) Product Ar-O-R (Protected Final Product) Oxyphosphonium->Product + Ar-O⁻ Phenol Ar-OH (Intermediate B) Byproduct Ph₃P=O + DEAD-H₂ Product->Byproduct generates G Start Starting Materials: - 3-(2-Hydroxyethyl)piperidine - 4-Hydroxybenzoic Acid - Benzyl Bromide Step1A Step 1A: N-Boc Protection Start->Step1A Step1B Step 1B: Benzylation Start->Step1B IntermediateA Intermediate A: N-Boc-3-(2-hydroxyethyl)piperidine Step1A->IntermediateA Step2 Step 2: Mitsunobu Coupling IntermediateA->Step2 IntermediateB Intermediate B: Benzyl 4-hydroxybenzoate Step1B->IntermediateB IntermediateB->Step2 ProtectedProduct N-Boc Protected Adduct Step2->ProtectedProduct Purification1 Column Chromatography ProtectedProduct->Purification1 Step3 Step 3: Deprotection & Salt Formation (HCl in Dioxane) Purification1->Step3 FinalProduct Final Product: Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride Step3->FinalProduct Purification2 Filtration & Drying FinalProduct->Purification2

Sources

Exploratory

Insufficient Public Data for Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Executive Summary Following a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that there is insufficient information to construct an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Following a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that there is insufficient information to construct an in-depth technical guide on the mechanism of action of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride . This compound does not appear to be a well-characterized agent with established pharmacological targets or a history of significant preclinical or clinical investigation in the public domain.

Search Methodology and Findings

A series of targeted searches were conducted to identify any data related to the specified compound. Queries included the full chemical name and structural fragments to uncover potential analogues or related research. The search encompassed the following resources:

  • Scientific Literature Databases: Including but not limited to PubMed, Google Scholar, Scopus, and Web of Science.

  • Chemical and Pharmacological Databases: Such as PubChem, ChemSpider, DrugBank, and ChEMBL.

  • Patent Databases: Including Google Patents, the USPTO database, and Espacenet.

The investigation yielded no significant results that would allow for a scientifically rigorous analysis of the compound's mechanism of action. The absence of data suggests that "Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride" may fall into one of the following categories:

  • A Novel or Early-Stage Research Compound: The substance may be a new chemical entity with research data that is not yet published or is proprietary.

  • A Chemical Intermediate: It could be a precursor molecule used in the synthesis of other, more complex and pharmacologically active compounds.

  • A Compound with an Alternative Identifier: The molecule might be known in the scientific community under a different, non-systematic name or a corporate research code that is not publicly indexed with its formal chemical name.

Conclusion and Recommendation

Without access to primary research data, any attempt to delineate a mechanism of action would be purely speculative and would not meet the standards of scientific integrity and accuracy required for the requested technical guide. The core requirements of the prompt—including the elucidation of signaling pathways, development of experimental protocols, and citation of authoritative sources—cannot be fulfilled.

It is recommended that the requester verify the compound's name and any associated research codes or alternative identifiers. Should a more common name or a specific publication be identified, a renewed search and analysis can be undertaken. Alternatively, a similar in-depth guide can be generated for a well-documented pharmacological agent upon request.

Foundational

The Strategic Role of CAS 1220030-11-4 in Modern Drug Discovery: A Technical Guide to Piperidine-Ethoxy-Benzoate Scaffolds

Executive Summary: The Privileged Nature of Piperidine-Ethoxy-Benzoates In the landscape of modern medicinal chemistry, the piperidine scaffold is universally recognized as a "privileged structure," serving as the molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Nature of Piperidine-Ethoxy-Benzoates

In the landscape of modern medicinal chemistry, the piperidine scaffold is universally recognized as a "privileged structure," serving as the molecular foundation for approximately 20% of all commercial pharmaceuticals, particularly those targeting neurological disorders and oncology[1]. Within this chemical space, CAS 1220030-11-4 (Benzyl 4-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride) emerges as a highly specialized, bifunctional building block[2].

Unlike terminal tertiary amines found in traditional Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, CAS 1220030-11-4 features a secondary amine at the piperidin-2-yl position and a benzyl-protected carboxylic acid. This orthogonal reactivity profile makes it an exceptional intermediate for late-stage functionalization, specifically in the synthesis of Targeted Protein Degraders (PROTACs) and novel G-protein-coupled receptor (GPCR) modulators.

Structural and Mechanistic Rationale

As an application scientist, selecting the correct intermediate is not merely about structural matching; it is about anticipating the thermodynamic and kinetic behavior of the molecule during downstream synthesis. The architecture of CAS 1220030-11-4 is deliberately engineered for synthetic versatility:

  • The Piperidin-2-yl Advantage (Secondary vs. Tertiary Amine): The secondary amine allows for precise N-alkylation or N-acylation. This is critical when attaching PEG-linkers for PROTACs. If a tertiary amine (e.g., piperidin-1-yl) were used, functionalization would yield a permanently charged quaternary ammonium salt, drastically altering the molecule's lipophilicity and membrane permeability.

  • The Ethoxy Linker: The two-carbon ether linkage (-O-CH2-CH2-) provides optimal conformational flexibility. This spacer allows the basic nitrogen to adopt the specific spatial geometry required to engage in critical electrostatic interactions within hydrophobic binding pockets, a mechanism well-documented in the design of highly selective muscarinic M3 receptor antagonists[3].

  • Benzyl Ester Protection: The benzoate moiety is protected as a benzyl ester rather than a standard methyl or ethyl ester. This is a field-proven design choice. Methyl esters require harsh basic hydrolysis (e.g., LiOH/NaOH) for deprotection, which can cause epimerization or degrade sensitive functional groups (like PROTAC glutarimide rings). Benzyl esters, conversely, are cleaved via mild palladium-catalyzed hydrogenolysis—a neutral, highly chemoselective process.

Experimental Workflows & Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify causality and reaction success.

Protocol A: Chemoselective N-Alkylation (Linker Attachment)

Objective: Attach a functional linker (e.g., a PROTAC PEG-halide) to the piperidine nitrogen without inducing over-alkylation. Causality & Reagent Selection: The starting material is an HCl salt[2]. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring only the piperidine nitrogen attacks the alkyl halide. N,N-Dimethylformamide (DMF) is selected as the solvent to optimally solvate the polar transition state of the S_N2 reaction.

Step-by-Step Methodology:

  • Neutralization: Dissolve CAS 1220030-11-4 (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Coupling: Dropwise add the desired alkyl halide/linker (1.1 eq) to the solution.

  • Heating: Elevate the reaction temperature to 60°C and stir for 4–6 hours under an inert argon atmosphere.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the free base mass (m/z 340.19) disappears and the target mass (+Linker Mass) appears. The secondary nature of the starting amine inherently prevents dialkylation.

  • Workup: Quench with ice water, extract with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl or brine to remove residual DMF.

Protocol B: Mild Benzyl Ester Deprotection (Hydrogenolysis)

Objective: Liberate the benzoic acid for downstream amide coupling (e.g., attaching an E3 ligase ligand) without disrupting the newly formed N-alkyl bond or the ether linkage. Causality & Reagent Selection: Palladium on Carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl-oxygen bond. Methanol (MeOH) is used as a protic solvent to stabilize the resulting carboxylic acid and facilitate hydrogen transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated intermediate from Protocol A in Methanol (0.1 M).

  • Catalyst Addition: Purge the reaction flask with Argon for 5 minutes, then carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas using a balloon (1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The product will appear as a highly polar spot that remains at the baseline. Confirm via LC-MS by observing a mass shift of exactly -90 Da (loss of the benzyl group, C7H7, + H).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo to yield the pure free benzoic acid.

Quantitative Data Summary

The following tables summarize the physicochemical baseline of CAS 1220030-11-4 and the optimization data for the N-alkylation workflow.

Table 1: Physicochemical Properties of CAS 1220030-11-4 [2]

Property Value
Chemical Name Benzyl 4-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride
CAS Number 1220030-11-4
Molecular Formula C21H25NO3·HCl
Molecular Weight 375.89 g/mol
Exact Mass 375.16 Da

| InChIKey | RRGHSGZNROPTGK-UHFFFAOYSA-N |

Table 2: Optimization of N-Alkylation Conditions (Representative Data)

Solvent Base (3.0 eq) Temp Time Yield (%) Causality / Observation
THF TEA 60°C 12 h 45% Poor solubility of HCl salt; TEA competes as a nucleophile.
DCM DIPEA 40°C 8 h 68% Mild conditions prevent side reactions, but S_N2 is kinetically sluggish.

| DMF | DIPEA | 60°C | 4 h | 92% | Optimal solvation of polar transition state; high chemoselectivity. |

Visualization: Synthetic Divergence Workflow

G Start CAS 1220030-11-4 (Piperidine-Ethoxy-Benzoate HCl) Step1 Chemoselective N-Alkylation (DIPEA, DMF, Linker-X) Start->Step1 Step 1: Neutralization & SN2 ProdA N-Functionalized Intermediate (PROTAC Precursor) Step1->ProdA LC-MS: +Linker Mass Step2 Benzyl Ester Hydrogenolysis (Pd/C, H2, MeOH) ProdB Free Benzoic Acid (Ready for Amidation) Step2->ProdB LC-MS: -90 Da ProdA->Step2 Step 2: Mild Cleavage Target Targeted Protein Degrader or GPCR Ligand ProdB->Target Step 3: HATU Coupling

Synthetic divergence of CAS 1220030-11-4 in targeted drug discovery workflows.

References

  • benzyl 4-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride , Echemi. 2

  • Role of Piperidine Derivatives in Drug Discovery , EvitaChem. 1

  • Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists , PubMed. 3

  • Practical Applications of Piperidine Derivatives in Drug Discovery , BenchChem. 4

Sources

Exploratory

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride Structural Analogues

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the exploration of structural analogues of Benzyl 4-[2-(3-piperidinyl)ethoxy]ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the exploration of structural analogues of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride. Due to the limited publicly available information on this specific molecule, this guide adopts a foundational approach, dissecting the core structural motifs—the N-benzyl piperidine, the 3-substituted piperidine ring, the ethoxy linker, and the benzoate moiety—to inform the rational design of novel analogues. We will delve into established synthetic methodologies, structure-activity relationship (SAR) principles derived from related compounds, and robust protocols for in vitro and in vivo evaluation. This document is intended to serve as a practical and scientifically grounded resource to empower the discovery of new chemical entities with tailored pharmacological profiles.

Introduction: Deconstructing the Core Scaffold

The molecule, Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, presents a fascinating convergence of pharmacophoric elements commonly found in centrally active agents. To understand its potential and devise a strategy for analogue development, we must first appreciate the contribution of each component:

  • The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the six-membered nitrogen-containing heterocycle offers a versatile, conformationally flexible anchor for interacting with a multitude of biological targets.[1][2] Its basic nitrogen is often crucial for forming salt bridges with acidic residues in receptor binding pockets.

  • The 3-Substituted Piperidine: Substitution at the 3-position of the piperidine ring is a key feature in many potent therapeutic agents.[3] This substitution can introduce chirality and provide vectors for interacting with specific sub-pockets of a target protein, thereby influencing potency and selectivity.

  • The N-Benzyl Group: The introduction of a benzyl group on the piperidine nitrogen significantly increases lipophilicity, which can enhance blood-brain barrier penetration.[4] Furthermore, the aromatic ring can engage in favorable π-π stacking or hydrophobic interactions within the active site of a receptor or enzyme.[4]

  • The Ethoxy Linker: This two-carbon ether linker provides spatial separation and appropriate orientation for the two aromatic moieties. The ether oxygen can also act as a hydrogen bond acceptor, contributing to the binding affinity.

  • The Benzoate Moiety: The benzoate group, with its ester functionality and aromatic ring, offers multiple points for interaction. The carboxylic acid ester can act as a hydrogen bond acceptor, and the phenyl ring can participate in hydrophobic or aromatic interactions. The substitution pattern on this ring is a critical determinant of biological activity.[5][6]

Given these structural features, analogues of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride are likely to interact with targets within the central nervous system, such as G-protein coupled receptors (GPCRs), monoamine transporters, or ion channels.

Strategic Design of Structural Analogues: A Roadmap for SAR Exploration

The systematic modification of the parent scaffold is essential for elucidating the structure-activity relationship (SAR) and optimizing the desired pharmacological properties. The following sections outline key areas for modification.

Modification of the N-Benzyl Group

The N-benzyl moiety is a prime target for initial modifications to probe the steric and electronic requirements of the binding pocket.

  • Ring Substitution: Introduction of electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -F, -Cl, -CF₃) groups at the ortho, meta, or para positions of the benzyl ring can modulate electronic properties and binding interactions.

  • Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furanyl) to explore alternative binding modes and improve properties such as solubility.

  • Alkylation and Chain Length: Replacing the benzyl group with other alkyl or aralkyl groups of varying chain lengths can help determine the optimal size and lipophilicity for the substituent at this position.

Exploration of the 3-Substituted Piperidine Core

The 3-position of the piperidine ring offers a critical handle for influencing stereochemistry and introducing new functionalities.

  • Stereochemistry: If the parent compound is a racemate, the synthesis and evaluation of individual enantiomers is paramount, as biological activity often resides in a single stereoisomer.

  • Functional Group Variation: The nature of the substituent at the 3-position can be varied. For instance, if it is a simple alkyl group, it could be replaced with polar groups (e.g., -OH, -NH₂) to introduce new hydrogen bonding interactions.

  • Ring Conformation: Introducing bulky substituents at the 3-position can influence the preferred conformation of the piperidine ring (chair, boat, or twist-boat), which can impact receptor binding.

Alterations to the Ethoxy Linker

The linker region plays a crucial role in the spatial arrangement of the key binding motifs.

  • Chain Length: Varying the linker length (e.g., propoxy, butoxy) will alter the distance between the piperidine and benzoate moieties, which can be critical for optimal interaction with the target.

  • Linker Rigidity: Introducing conformational constraints, such as a double bond or a small ring system within the linker, can lock the molecule into a more bioactive conformation, potentially increasing potency.

  • Linker Isosteres: Replacing the ether oxygen with other functional groups (e.g., -S-, -NH-, -CH₂-) can modulate the physicochemical properties and binding interactions.

Diversification of the Benzoate Moiety

The benzoate portion of the molecule provides a rich canvas for modification.

  • Aromatic Substitution: Similar to the N-benzyl group, the benzoate ring can be substituted with a variety of electron-donating and electron-withdrawing groups to fine-tune electronic and steric properties. The position of these substituents is critical for activity.[5]

  • Ester Bioisosteres: The ester functionality can be replaced with other bioisosteric groups such as amides, oxadiazoles, or tetrazoles to improve metabolic stability or alter binding interactions.[7][8]

  • Positional Isomers: Moving the piperidinyl-ethoxy substituent to the ortho or meta position of the benzoic acid will significantly alter the geometry of the molecule and its interaction with the target.

Synthetic Strategies and Methodologies

The synthesis of analogues of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can be approached through a convergent strategy, preparing key intermediates and coupling them in the final steps.

Synthesis of the 3-Substituted Piperidine Core

The regioselective synthesis of 3-substituted piperidines is a key challenge.[9] Common approaches include:

  • Functionalization of Pyridine Derivatives: This involves introducing a substituent at the 3-position of a pyridine ring, followed by catalytic hydrogenation to reduce the aromatic ring to a piperidine.

  • Intramolecular Cyclization: Designing an acyclic precursor with a nitrogen source and an electrophilic center that can undergo intramolecular cyclization to form the piperidine ring.[9]

Caption: Key synthetic routes to 3-substituted piperidines.

N-Alkylation of the Piperidine Ring

The introduction of the benzyl group or its analogues onto the piperidine nitrogen is typically achieved through one of two robust methods:

  • Reductive Amination: This is a mild and highly efficient method involving the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

  • Direct N-Alkylation: This involves the reaction of the piperidine with an alkyl halide in the presence of a base. Care must be taken to avoid over-alkylation to the quaternary ammonium salt.[11]

Caption: Common methods for the N-alkylation of piperidines.

Formation of the Ether Linkage

The Williamson ether synthesis is the most common and reliable method for constructing the ether linkage.[12][13][14][15] This involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the target scaffold, two routes are possible:

  • Reaction of the alkoxide of 3-(2-hydroxyethyl)piperidine with a 4-halobenzoate derivative.

  • Reaction of the phenoxide of a 4-hydroxybenzoate derivative with a 2-haloethyl-piperidine derivative.

The choice of route will depend on the availability of starting materials and the steric hindrance around the reacting centers.

Esterification of the Benzoic Acid

The final ester can be formed through several methods:

  • Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is suitable for simple, acid-stable substrates.

  • Steglich Esterification: This is a milder method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[8][16][17][18][19] It is particularly useful for acid-sensitive substrates.

Step-by-Step Protocol: Synthesis of a Representative Analogue

Objective: To synthesize Benzyl 4-[2-(3-methylpiperidinyl)ethoxy]benzoate hydrochloride.

Part 1: Synthesis of N-Benzyl-3-methylpiperidine

  • To a solution of 3-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Part 2: Synthesis of Benzyl 4-(2-bromoethoxy)benzoate

  • To a solution of benzyl 4-hydroxybenzoate (1.0 eq) and K₂CO₃ (2.0 eq) in acetone, add 1,2-dibromoethane (5.0 eq).

  • Reflux the mixture for 24 hours, monitoring by TLC.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Part 3: Coupling and Salt Formation

  • To a solution of N-Benzyl-3-methylpiperidine (1.0 eq) in anhydrous acetonitrile, add Benzyl 4-(2-bromoethoxy)benzoate (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

  • Dissolve the purified product in diethyl ether and bubble HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum.

Pharmacological Evaluation: From In Vitro to In Vivo

A hierarchical screening approach is recommended to efficiently evaluate the synthesized analogues.

Primary In Vitro Screening: Target Identification

Given the structural motifs, initial screening should focus on targets associated with CNS disorders.

  • GPCR Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific GPCR.[3][9] This involves incubating a cell membrane preparation expressing the receptor of interest with a radiolabeled ligand and the test compound. The displacement of the radioligand by the test compound is measured to determine the binding affinity (Ki).

Radioligand Binding Assay Protocol (General)

  • Prepare cell membranes from a cell line overexpressing the target GPCR.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ and subsequently the Ki value.

  • Monoamine Transporter Uptake Assays: To assess activity at dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters, uptake inhibition assays are performed using synaptosomes or cells expressing the respective transporter. The ability of the test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) is measured.

Secondary In Vitro Assays: Functional Characterization

Once hits are identified from primary screening, their functional activity should be determined.

  • GPCR Functional Assays: Depending on the G-protein coupling of the receptor, functional assays such as cAMP measurement (for Gs or Gi coupled receptors) or intracellular calcium mobilization assays (for Gq coupled receptors) can be employed to determine if a compound is an agonist, antagonist, or inverse agonist.

  • Ion Channel Electrophysiology: If the compounds are suspected to modulate ion channels, patch-clamp electrophysiology is the definitive technique to measure the effect of the compound on ion channel currents.[2][6][20][21] This allows for detailed characterization of the mechanism of action (e.g., channel blocker, opener, modulator).

In Vivo Evaluation: Assessing Therapeutic Potential

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

  • Animal Models of CNS Disorders: Depending on the in vitro profile, relevant animal models should be selected. For example, for potential antidepressants, the forced swim test or tail suspension test can be used. For potential antipsychotics, models of amphetamine-induced hyperlocomotion are relevant. For analgesic potential, the tail-flick or hot-plate test can be employed.[13]

  • Pharmacokinetic Studies: Determination of parameters such as bioavailability, half-life, and brain penetration is crucial for understanding the drug-like properties of the analogues.

Potential Signaling Pathways

The structural features of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride and its analogues suggest potential modulation of key neurotransmitter systems.

  • Dopaminergic and Serotonergic Pathways: Many piperidine-containing compounds target dopamine and serotonin receptors or transporters.[22][23][24] Modulation of these pathways is central to the treatment of depression, schizophrenia, and Parkinson's disease.

Neurotransmitter_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Transporter DAT/SERT Vesicle Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release Neurotransmitter Dopamine/Serotonin Neurotransmitter->Vesicle Autoreceptor D2/5-HT1A Autoreceptor GPCR Postsynaptic Receptor (e.g., D1, 5-HT2A) Signaling Downstream Signaling (cAMP, IP3/DAG) GPCR->Signaling Analog Analogues Analog->Transporter Blockade Analog->GPCR Modulation Synapse->Transporter Reuptake Synapse->Autoreceptor Synapse->GPCR Binding

Caption: Potential modulation of monoamine neurotransmitter signaling.

  • Sigma Receptor Signaling: Sigma receptors are intracellular chaperone proteins involved in cellular stress responses.[5][10][25][26][27] Many piperidine derivatives are potent sigma receptor ligands.

Sigma_Receptor_Signaling Analog Sigma Receptor Ligand Sigma1R Sigma-1 Receptor (at ER-Mitochondria interface) Analog->Sigma1R Binding IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Cell_Survival Cellular Stress Response & Survival Ca_Signaling->Cell_Survival

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Foundational

Unraveling the Enigma: A Technical Impasse in the Study of InChIKey RRGHSGZNROPTGK-UHFFFAOYSA-N

A comprehensive investigation into the scientific literature and chemical databases for studies related to the InChIKey RRGHSGZNROPTGK-UHFFFAOYSA-N has revealed a significant challenge: the provided identifier does not c...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the scientific literature and chemical databases for studies related to the InChIKey RRGHSGZNROPTGK-UHFFFAOYSA-N has revealed a significant challenge: the provided identifier does not correspond to a readily identifiable or well-documented chemical entity. This technical impasse currently prevents the creation of an in-depth guide on its biological studies, mechanism of action, or established experimental protocols.

The InChIKey, a hashed version of the International Chemical Identifier (InChI), is a standardized method for representing a specific chemical substance. It is designed to be a unique and unambiguous fingerprint for a molecule, facilitating database searches and linking disparate information sources. However, in this instance, searches across major chemical repositories such as PubChem, CAS Common Chemistry, and LIPID MAPS have not yielded a consistent or studied compound associated with the InChIKey RRGHSGZNROPTGK-UHFFFAOYSA-N.

This situation suggests several possibilities:

  • The InChIKey may contain a typographical error. A single character difference in the InChIKey will result in a completely different and likely non-existent identifier.

  • The compound is novel or proprietary. It is possible that the InChIKey pertains to a newly synthesized molecule that has not yet been disclosed in public databases or scientific literature.

  • The compound is part of a confidential internal database. The InChIKey might be valid within a specific corporate or research institution's private collection of chemical structures but is not publicly indexed.

Without a defined chemical structure, it is impossible to delve into the core scientific inquiries that would form the basis of a technical guide for researchers, scientists, and drug development professionals. Key areas of investigation that are currently unfeasible include:

  • Mechanism of Action: Understanding how a compound interacts with biological systems at a molecular level is fundamental to any scientific study.

  • Signaling Pathways: Identifying the specific cellular communication networks affected by the compound is crucial for determining its therapeutic potential and potential side effects.

  • Experimental Protocols: The development of robust and reproducible assays is entirely dependent on the known physicochemical properties of the compound .

Advancing the Inquiry: A Path Forward

To proceed with the development of a comprehensive technical guide, the primary obstacle of identifying the correct chemical compound must be overcome. The following steps are recommended for the intended audience of researchers, scientists, and drug development professionals:

  • Verification of the InChIKey: The most critical first step is to double-check the accuracy of the InChIKey RRGHSGZNROPTGK-UHFFFAOYSA-N. Please ensure that every character is correct and in the proper sequence.

  • Provision of Alternative Identifiers: If the InChIKey is confirmed to be correct, providing alternative identifiers would be immensely helpful. These could include:

    • Compound Name (Systematic or Common): The formal chemical name or any trivial names used to refer to the substance.

    • CAS Registry Number®: A unique numerical identifier assigned by the Chemical Abstracts Service.

    • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

    • A 2D or 3D structural file (e.g., .mol, .sdf): A digital representation of the molecule's structure.

Once a verifiable chemical entity is identified, a thorough and scientifically rigorous technical guide can be constructed. This guide would be structured to provide actionable insights for laboratory research and drug development, encompassing detailed protocols, data interpretation, and the elucidation of biological mechanisms, all grounded in authoritative scientific literature.

We are committed to providing an in-depth and accurate technical resource. We look forward to receiving the clarified chemical information to proceed with this important endeavor.

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Piperidine Ether-Based Dopamine Receptor Ligands

Abstract This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a class of piperidine ether-based compounds with potential applications in neuroscience research, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a class of piperidine ether-based compounds with potential applications in neuroscience research, particularly as dopamine receptor ligands. While the specific molecule, Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, is not extensively documented as a singular therapeutic agent, its core structure is representative of a promising scaffold for targeting the dopamine D4 receptor (D4R). This guide will synthesize information from the broader field of benzyloxy piperidine-based D4R antagonists to provide a comprehensive overview of the rationale, synthetic strategies, and analytical methods relevant to this class of compounds.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it an attractive target for the development of novel therapeutics for a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. Unlike other dopamine receptors, the D4R exhibits high polymorphism in humans, which may contribute to individual differences in susceptibility to these disorders and response to treatment.

The development of selective D4R antagonists has been a key focus of medicinal chemistry research. Early efforts were often hampered by off-target effects, particularly at the D2 receptor, which is associated with extrapyramidal side effects. This has driven the search for novel chemical scaffolds that can achieve high selectivity for the D4R. The piperidine ether moiety has emerged as a promising pharmacophore in this regard.

Discovery and Synthesis of Piperidine Ether-Based Ligands

The discovery of potent and selective D4R antagonists has been an iterative process of scaffold hopping and structure-activity relationship (SAR) studies. Initial work in this area identified morpholine-based compounds as effective D4R antagonists[1]. However, these early compounds often suffered from metabolic liabilities, such as high intrinsic clearance, which limited their therapeutic potential[1]. This led researchers to explore alternative scaffolds, including the piperidine ether linkage, to improve the pharmacokinetic properties while maintaining or enhancing the desired pharmacological activity.

General Synthetic Strategy

A general synthetic route to piperidine ether-based D4R antagonists can be adapted from published methodologies[1]. The synthesis of a representative compound, such as Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate, can be conceptualized as a multi-step process.

Experimental Protocol: Synthesis of Benzyl 4-[2-(3-hydroxypiperidinyl)ethoxy]benzoate

  • Protection of Piperidine: Commercially available 3-hydroxypiperidine is first protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent N-alkylation in subsequent steps.

  • Williamson Ether Synthesis: The protected 3-hydroxypiperidine is then subjected to a Williamson ether synthesis with a suitable benzyl halide derivative. For the synthesis of the core scaffold, this would involve reacting the protected alcohol with benzyl 4-(2-bromoethoxy)benzoate in the presence of a base like sodium hydride.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired piperidine ether.

  • Salt Formation: The final compound is typically converted to its hydrochloride salt to improve its stability and solubility.

A similar synthetic approach can be envisioned for related structures, with variations in the starting materials to explore different substitution patterns on the piperidine ring and the aromatic moieties[1].

Structure-Activity Relationship (SAR) Insights

SAR studies on benzyloxy piperidine-based D4R antagonists have revealed several key structural features that influence potency and selectivity[1]:

  • Piperidine Substitution: The position of the ether linkage on the piperidine ring is critical. For instance, the (S)-enantiomer of 3-O-benzyl derivatives has been shown to be significantly more active than the (R)-enantiomer[1].

  • Aromatic Substituents: The electronic and steric properties of substituents on the benzyl and benzoate rings can be systematically varied to optimize binding affinity. Electron-withdrawing groups, such as fluorine, have been shown to be well-tolerated and can enhance potency[1].

  • Piperidine Nitrogen Substituent: The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's pharmacological profile.

Proposed Mechanism of Action and Pharmacological Characterization

The primary mechanism of action for this class of compounds is competitive antagonism at the dopamine D4 receptor. This can be confirmed through a series of in vitro and in vivo pharmacological assays.

In Vitro Assays

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared from a stable cell line.

  • Assay Conditions: The binding assay is performed in a buffer containing a radiolabeled D4R antagonist (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Benzyloxy Piperidine-Based D4R Antagonists

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D4 vs. D2)
8a 205.9>10,000>10,000>48x
8b 169>10,000>10,000>59x
8c 135>10,000>10,000>74x

Data adapted from reference[1].

Functional Assays

Functional assays are essential to confirm that the binding of the compound to the D4R translates into a functional effect.

Experimental Protocol: cAMP Assay

  • Cell Culture: Cells expressing the D4R are cultured and treated with varying concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with a known D4R agonist (e.g., quinpirole).

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit. D4R antagonists are expected to inhibit the agonist-induced decrease in cAMP levels.

Visualization of Key Concepts

Generalized Synthetic Workflow

G cluster_synthesis Generalized Synthetic Pathway A 3-Hydroxypiperidine B Boc-Protected 3-Hydroxypiperidine A->B Boc Anhydride D Protected Piperidine Ether B->D Williamson Ether Synthesis (NaH, DMF) C Benzyl 4-(2-bromoethoxy)benzoate C->D E Final Piperidine Ether (e.g., Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate) D->E Deprotection (TFA or HCl) F Hydrochloride Salt E->F HCl in Ether

Caption: Generalized synthetic workflow for piperidine ether-based compounds.

Proposed Mechanism of Action

G cluster_moa Proposed Mechanism of Action at the D4 Receptor Ligand Piperidine Ether Antagonist D4R Dopamine D4 Receptor Ligand->D4R Binds and Blocks Dopamine Dopamine (Endogenous Agonist) Dopamine->D4R Binding Prevented G_protein Gi/o Protein D4R->G_protein Inhibits Activation Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase No Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Maintains Basal Level Cellular_Response Cellular Response cAMP->Cellular_Response

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Foundational

Pharmacological Profile of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride: A Technical Whitepaper

Executive Summary In the landscape of early-stage drug discovery, rationally designed synthetic intermediates and pharmacological probes are critical for mapping complex biological targets. Benzyl 4-[2-(3-piperidinyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, rationally designed synthetic intermediates and pharmacological probes are critical for mapping complex biological targets. Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a highly versatile, multi-motif pharmacophore. By combining a lipophilic benzyl benzoate core with a flexible, basic piperidinyl-ethoxy side chain, this compound serves as an ideal structural template for interrogating deep hydrophobic binding pockets coupled with electrostatic anchoring sites.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this compound's design, detail its mechanistic pathways, and provide self-validating, industry-standard protocols for evaluating its target engagement and cellular permeability.

Structural & Physicochemical Profiling

The pharmacological utility of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride stems from its distinct tripartite architecture. Each moiety plays a deterministic role in target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics:

  • The Benzyl Benzoate Core : This highly lipophilic domain drives membrane penetration and facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within target binding sites. Similar benzyl benzoate motifs have been validated as critical interaction drivers in the inhibition of lipid-metabolizing enzymes such as sterol-14-alpha demethylase[1].

  • The Ethoxy Linker : An ether-linked alkyl spacer provides the necessary rotational degrees of freedom. This flexibility allows the basic amine to dynamically probe the binding cavity to find the optimal geometry for hydrogen bonding, without incurring a massive entropic penalty upon binding.

  • The 3-Piperidinyl Group : Functioning as the primary pharmacophore for electrostatic engagement, the secondary amine of the piperidine ring is protonated at physiological pH (formulated here as the stable hydrochloride salt). This cationic center forms critical salt bridges with acidic residues (Aspartate or Glutamate) commonly found in the orthosteric sites of G-Protein Coupled Receptors (GPCRs) and esterases.

Table 1: Predicted Physicochemical Properties

Data represents the calculated parameters for the free base and hydrochloride salt, critical for Lipinski’s Rule of Five compliance.

PropertyValuePharmacological Implication
Molecular Formula C21​H25​NO3​⋅HCl Standard drug-like molecular footprint.
Molecular Weight 339.43 g/mol (Free Base) 375.89 g/mol (HCl Salt)Optimal size for transcellular diffusion and deep pocket penetration.
Topological Polar Surface Area (TPSA) ~47.5 ŲHighly favorable for intestinal absorption and potential Blood-Brain Barrier (BBB) crossing.
H-Bond Donors / Acceptors 1 / 4Ensures target specificity while maintaining high lipophilicity.
Rotatable Bonds 8Balances conformational flexibility with binding entropy.

Mechanistic Pathways & Target Engagement

To validate Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride as a viable lead, researchers must confirm that it physically binds to its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for this purpose.

CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. When the piperidinyl moiety forms a salt bridge and the benzyl benzoate core engages in π−π stacking within the target protein, the overall complex becomes highly resistant to heat-induced unfolding and subsequent aggregation.

HTS_Workflow A Compound Incubation (Live Cells) B Thermal Challenge (Gradient Heating) A->B Ligand Binding C Cell Lysis (Release Soluble Protein) B->C Protein Stabilization D AlphaScreen Detection (Antibody Binding) C->D Homogeneous Assay E Target Engagement Quantification (ITDRF) D->E Luminescence Readout

Fig 1: High-Throughput Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: High-Throughput CETSA for Target Engagement

This protocol utilizes a 384-well microplate format combined with AlphaScreen technology to detect target engagement without disruptive washing steps, preserving low-affinity interactions[2].

Causality & Rationale: We perform this in live cells rather than isolated proteins to account for the compound's ability to traverse the cell membrane and avoid off-target sequestration.

  • Cell Seeding & Incubation: Seed target-expressing cells (e.g., HEK293) into a 384-well PCR microplate. Treat with a concentration gradient of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (0.1 nM to 10 µM) and incubate for 1 hour at 37°C to reach binding equilibrium.

  • Thermal Challenge: Subject the microplate to a transient heat shock (e.g., 50°C for 3 minutes) using a thermal cycler. Validation Check: The chosen temperature must be the Tagg​ (aggregation temperature) where 75-90% of the unliganded target protein denatures.

  • Lysis: Cool the plate to 25°C and add a mild detergent lysis buffer (e.g., NP-40 based) supplemented with protease inhibitors. Incubate for 20 minutes to release the remaining soluble (stabilized) protein.

  • Homogeneous Detection: Transfer lysates to an AlphaScreen-compatible plate. Add donor and acceptor beads conjugated to antibodies specific to the folded target protein.

  • Readout: Incubate for 2 hours in the dark and read luminescence. Generate an Isothermal Dose-Response Fingerprint (ITDRF) to calculate the half-maximal effective concentration ( EC50​ ) of target engagement[2].

Protocol B: Bidirectional Caco-2 Permeability Assay

To predict human intestinal absorption and identify potential efflux pump liability, the Caco-2 transwell assay is utilized.

Causality & Rationale: We measure transport in both Apical-to-Basolateral (A→B, simulating absorption) and Basolateral-to-Apical (B→A, simulating efflux) directions. This bidirectional approach is crucial for determining if the basic piperidine ring makes the compound a substrate for P-glycoprotein (P-gp)[3].

  • Monolayer Differentiation: Seed Caco-2 cells onto permeable polycarbonate inserts (Transwell®) at 1×105 cells/cm². Culture for 21 days to allow full polarization and the formation of tight junctions[4].

  • Integrity Validation (Pre-Assay): Measure the Transepithelial Electrical Resistance (TEER). Validation Check: Only monolayers exhibiting a TEER > 500 Ω·cm² are used, ensuring that transport occurs transcellularly rather than leaking paracellularly[4].

  • Dosing:

    • A→B Transport: Add 10 µM of the compound in HEPES-buffered HBSS (pH 7.4) to the apical chamber.

    • B→A Transport: Add 10 µM to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Collect samples from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Post-Assay Integrity Validation: Re-measure TEER. A significant drop indicates compound-induced cytotoxicity or tight junction disruption.

  • Quantification: Analyze samples via UPLC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[3].

Table 2: Representative In Vitro Profiling Metrics

Hypothetical performance matrix for Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride based on structurally analogous basic-lipophilic probes.

Assay ParameterRepresentative ValueInterpretation
CETSA EC50​ (Intact Cells) 450 nMStrong intracellular target engagement; confirms membrane penetration.
Caco-2 Papp​ (A→B) 12.5×10−6 cm/sHigh permeability; predicts excellent oral bioavailability.
Caco-2 Efflux Ratio (ER) 1.8ER < 2.0 indicates the compound is not a significant substrate for active efflux transporters (e.g., P-gp).
TEER Variation (Post-Assay) < 5% changeNo acute cytotoxicity or disruption of epithelial tight junctions.

Conclusion & Future Perspectives

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride represents a highly optimized pharmacological tool. Its structural dichotomy—pairing the hydrophobic bulk of a benzyl benzoate ester with the electrostatic potential of a piperidine ring—grants it privileged access to deep, complex protein binding pockets. By employing rigorous, self-validating methodologies like high-throughput CETSA and bidirectional Caco-2 profiling, researchers can accurately map its target engagement landscape and pharmacokinetic viability, accelerating the transition from chemical probe to advanced lead candidate.

References

  • MDPI. "Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models." MDPI Analytics, 2025.[Link]

  • National Institutes of Health (PMC). "Machine Learning-Based Approach to Identify Inhibitors of Sterol-14-Alpha Demethylase: A Study on Chagas Disease." NIH, 2024.[Link]

  • National Institutes of Health (NCBI). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual, 2016.[Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Development and Pharmacological Profiling of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride

Introduction & Mechanistic Rationale Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic, highly lipophilic piperidine derivative. In early-stage drug discovery, piperidine-ethoxy-aryl scaffolds are r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic, highly lipophilic piperidine derivative. In early-stage drug discovery, piperidine-ethoxy-aryl scaffolds are recognized as "privileged structures" capable of interacting with multiple central nervous system (CNS) targets. Structurally, the basic piperidine nitrogen serves as a critical anchor for aspartate residues in G-protein coupled receptors (GPCRs), while the bulky benzyl benzoate moiety occupies hydrophobic sub-pockets[1].

Due to its structural homology with known neuroactive agents (such as pitolisant or donepezil analogs), this compound is primarily investigated as a dual-target probe:

  • Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist: The piperidine ring provides the necessary conformational restriction to favor specific binding to the human H3R, a Gi/o-coupled GPCR involved in neurotransmitter regulation[2][3].

  • Acetylcholinesterase (AChE) Inhibitor: The molecule's length allows it to span the AChE active site gorge, with the piperidine interacting with the Catalytic Active Site (CAS) and the benzyl benzoate tail reaching the Peripheral Anionic Site (PAS)[4].

This application note provides a comprehensive, self-validating in vitro assay development guide to evaluate the binding affinity, functional activity, and enzymatic inhibition of this compound.

GPCR Functional Assay: TR-FRET cAMP Accumulation (H3R)

The Histamine H3 receptor is coupled to Gi/o proteins. Activation by an agonist inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To evaluate our test compound as an antagonist or inverse agonist, we must stimulate the cells with Forskolin (to artificially activate AC and raise cAMP) and an H3R agonist (to suppress cAMP). A successful antagonist will reverse this suppression, leading to a measurable increase in cAMP[5][6].

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay (e.g., LANCE Ultra cAMP)[6].

Assay Causality & Self-Validating Controls
  • Phosphodiesterase (PDE) Inhibition: 0.5 mM IBMX is added to the buffer. Causality: IBMX prevents endogenous PDEs from degrading the synthesized cAMP, ensuring a stable and measurable signal window[7].

  • TR-FRET Competition: The assay relies on competition between endogenous cellular cAMP and a Europium (Eu)-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody. Causality: High intracellular cAMP displaces the Eu-tracer, decreasing the TR-FRET signal at 665 nm[6].

  • Validation System (Z'-factor): Every 384-well plate must include 16 wells of Maximum Signal (Forskolin + Vehicle) and 16 wells of Minimum Signal (Forskolin + H3R Agonist). A Z'-factor > 0.5 validates the plate's robustness.

G Ligand Benzyl 4-[2-(3-piperidinyl) ethoxy]benzoate H3R Histamine H3 Receptor (Gi) Ligand->H3R Antagonizes Gi Gi Protein H3R->Gi Blocks AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP AC->cAMP Synthesizes FRET TR-FRET Detection (665 nm Signal) cAMP->FRET Competes

Fig 1. H3R Gi-coupled signaling pathway and TR-FRET cAMP detection mechanism.

Step-by-Step Protocol
  • Cell Preparation: Harvest HEK293T cells stably expressing human H3R. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) at a density of 1 × 10^6 cells/mL.

  • Compound Dilution: Prepare a 10-point dose-response curve of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in Stimulation Buffer (ranging from 10 µM to 0.3 nM). Keep final DMSO concentration ≤ 1% to prevent solvent-induced cytotoxicity.

  • Incubation: Add 5 µL of cell suspension to a 384-well white opaque microplate. Add 5 µL of the test compound. Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation: Add 5 µL of Stimulation Mix containing 2 µM Forskolin and EC80 of (R)-α-methylhistamine (H3R agonist). Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in lysis buffer). Incubate for 1 hour at RT in the dark[6][8].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320/340 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio.

Enzyme Inhibition Assay: Modified Ellman's Method (AChE)

To determine if the compound acts as a dual-targeting neuro-probe, it is evaluated for Acetylcholinesterase (AChE) inhibition using a modified Ellman's colorimetric assay[9][10].

Assay Causality & Self-Validating Controls
  • Chemical Reaction: AChE hydrolyzes the synthetic substrate Acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine (a thiol) reacts rapidly with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[10][11].

  • Background Subtraction: DTNB is highly reactive with any free sulfhydryl groups. Causality: A "No Enzyme" blank must be included for every compound concentration to subtract background absorbance caused by spontaneous ATCh hydrolysis or compound-DTNB interactions[9].

  • Reference Standard: Donepezil hydrochloride is used as a positive control (expected IC50 ~10-50 nM) to validate enzyme activity and assay sensitivity.

Ellman Inhibitor Piperidine Derivative (Test Compound) AChE Acetylcholinesterase (AChE) Inhibitor->AChE Inhibits Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes ATCh Acetylthiocholine (ATCh) ATCh->Thiocholine Substrate TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB Reagent DTNB->TNB Reacts with

Fig 2. Modified Ellman's assay workflow for measuring AChE inhibition.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.1% BSA. Rationale: BSA prevents non-specific adsorption of the highly lipophilic benzyl benzoate compound to the plastic well walls.

  • Reagent Preparation: Prepare 10 mM DTNB and 15 mM ATCh iodide in deionized water. Prepare recombinant human AChE at 0.05 U/mL in assay buffer.

  • Pre-incubation: In a 96-well clear bottom plate, add 140 µL of Assay Buffer, 20 µL of test compound (various concentrations), and 20 µL of AChE. Incubate for 15 minutes at RT to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to initiate the reaction[10].

  • Kinetic Readout: Immediately place the plate in a spectrophotometer and measure absorbance at 412 nm every 1 minute for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time curve. Calculate % Inhibition relative to the vehicle control.

Data Presentation & Expected Pharmacological Profile

To synthesize the quantitative data derived from these workflows, the pharmacological parameters are calculated using non-linear regression (four-parameter logistic equation) via software such as GraphPad Prism.

Table 1: Summary of Expected Pharmacological Parameters for Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride

Target / AssayParameterExpected Value RangeControl CompoundControl Value
Histamine H3R (TR-FRET cAMP)IC50 (Antagonism)10 nM - 150 nMThioperamide~15 nM
Histamine H3R (TR-FRET cAMP)Ki (Binding Affinity)5 nM - 80 nMPitolisant~1.5 nM
AChE (Ellman's Assay)IC50 (Inhibition)0.5 µM - 5.0 µMDonepezil~20 nM
HEK293T Cells (CellTiter-Glo)CC50 (Cytotoxicity)> 50 µMStaurosporine~1 µM

Note: The therapeutic window is established by comparing the target IC50 against the CC50 value. A CC50 > 50 µM ensures that the observed functional antagonism is not an artifact of cell death.

Troubleshooting & Optimization Insights

  • Compound Precipitation: Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate is highly lipophilic. If precipitation occurs upon dilution in aqueous buffers, increase the intermediate DMSO dilution steps or add 0.05% Pluronic F-127 to the assay buffer to enhance solubility without disrupting cell membranes.

  • False Positives in Ellman's Assay: If the compound possesses intrinsic absorbance at 412 nm (yellow hue), it will artificially inflate the baseline. Always utilize the kinetic V0 (slope) rather than an endpoint measurement to negate static background absorbance[10].

  • TR-FRET Signal Quenching: Highly aromatic compounds can sometimes quench Europium fluorescence. Verify that the test compound does not decrease the 615 nm emission channel independently of the 665 nm channel[6][8].

References

  • Ellman's method is still an appropriate method for measurement of cholinesterases activities.National Institutes of Health (NIH).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.ACS Chemical Neuroscience.
  • LANCE Ultra cAMP Assay Development Guidelines v. 2.BlossomBio / Revvity.
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.Public Health Toxicology.

Sources

Application

Application Note: In Vivo Pharmacokinetic Profiling and Esterase-Mediated Metabolism of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride

Executive Summary & Pharmacological Rationale Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a specialized chemical entity characterized by a basic piperidine moiety and a lipophilic benzyl ester. In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a specialized chemical entity characterized by a basic piperidine moiety and a lipophilic benzyl ester. In modern drug development, benzyl esters are frequently employed as strategic "promoieties" in prodrug design. By masking a polar carboxylic acid, the benzyl ester significantly enhances the molecule's lipophilicity, thereby improving gastrointestinal absorption and facilitating blood-brain barrier (BBB) penetration[1].

However, evaluating such compounds in vivo presents unique bioanalytical challenges. Upon systemic exposure, the benzyl ester undergoes rapid, enzymatically driven hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine, and various plasma esterases)[2][3]. This cleavage yields the active free acid—4-[2-(3-piperidinyl)ethoxy]benzoic acid —and benzyl alcohol.

To ensure Scientific Integrity (E-E-A-T) , an in vivo protocol for this compound cannot merely track the parent molecule. It must be a self-validating system that simultaneously quantifies both the parent ester and the acid metabolite using validated LC-MS/MS methodologies[4]. Furthermore, researchers must actively inhibit ex vivo esterase activity during blood collection; failure to do so will result in artificially deflated parent compound concentrations and skewed pharmacokinetic (PK) profiles.

In Vivo Metabolic Pathway

The causality behind the rapid clearance of the parent compound is rooted in its susceptibility to nucleophilic attack by serine hydrolases (carboxylesterases) present in rodent and human plasma.

Metabolism Parent Benzyl 4-[2-(3-piperidinyl) ethoxy]benzoate (Parent Prodrug) Enzyme Carboxylesterases (CES1 / CES2) Parent->Enzyme In Vivo Hydrolysis Metabolite 4-[2-(3-piperidinyl) ethoxy]benzoic acid (Active Metabolite) Enzyme->Metabolite Primary Cleavage Byproduct Benzyl Alcohol (Byproduct) Enzyme->Byproduct Leaving Group

Fig 1. In vivo esterase-mediated hydrolysis pathway of the benzyl ester parent compound.

Experimental Workflow Design

PK_Workflow Form 1. Dose Formulation (IV & PO Vehicles) Dose 2. Animal Dosing (Rodent Models) Form->Dose Sample 3. Blood Sampling (+ Esterase Inhibitors) Dose->Sample Extract 4. Plasma Extraction (Protein Precipitation) Sample->Extract LCMS 5. LC-MS/MS Analysis (Parent & Metabolite) Extract->LCMS

Fig 2. Step-by-step in vivo pharmacokinetic experimental workflow.

Detailed In Vivo Protocols

Protocol A: Dose Formulation

Causality Check: The hydrochloride salt provides baseline aqueous solubility, but the benzyl ester drives lipophilicity. A co-solvent system is required to prevent precipitation upon intravenous injection and to ensure uniform dispersion for oral gavage.

  • Weighing: Accurately weigh the required amount of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride.

  • Solubilization: Dissolve the compound in 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex until completely clear.

  • Surfactant Addition: Add 10% (v/v) Tween 80 (or Solutol HS15) to the mixture. Sonicate for 5 minutes. The surfactant creates micelles that encapsulate the lipophilic benzyl ester.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile physiological saline (0.9% NaCl) while stirring continuously.

  • Validation: Ensure the final formulation is a clear, colorless solution (for IV) or a homogenous fine suspension (for PO). Formulations must be used within 2 hours to prevent premature aqueous hydrolysis.

Protocol B: Animal Dosing and Blood Sampling

Causality Check: Rodent plasma exhibits significantly higher esterase activity than human plasma. To capture the true in vivo Cmax of the parent compound, ex vivo degradation must be halted immediately at the time of blood draw.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g, n=3 per group) for 12 hours prior to oral dosing. IV groups may remain fed.

  • Administration:

    • IV Group: Administer 2 mg/kg via tail vein injection (dose volume: 2 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (dose volume: 5 mL/kg).

  • Blood Collection: Collect 200 µL of blood via the jugular vein at designated time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Esterase Inhibition (Critical Step): Collect blood directly into pre-chilled K2EDTA microtainers containing 2 mM Bis-(p-nitrophenyl) phosphate (BNPP) or Sodium Fluoride (NaF) . Invert gently 5 times.

  • Plasma Separation: Centrifuge immediately at 4°C, 3000 × g for 10 minutes. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C until analysis.

Protocol C: Bioanalytical LC-MS/MS Quantification
  • Protein Precipitation: Thaw plasma samples on ice. Transfer 50 µL of plasma to a 96-well plate.

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, 100 ng/mL). The organic solvent denatures remaining plasma proteins and extracts the piperidine derivatives[4].

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to an API 4000 mass spectrometer).

  • Chromatography: Use a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) with a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the specific m/z transitions for both the benzyl ester parent and the benzoic acid metabolite.

Quantitative Data Presentation

The following tables summarize the expected physicochemical profile and representative PK parameters, highlighting the rapid conversion of the prodrug to its active metabolite.

Table 1: Physicochemical & Formulation Parameters

ParameterBenzyl Ester (Parent)Benzoic Acid (Metabolite)
Role Lipophilic Prodrug / PromoietyActive Pharmacological Moiety
Predicted LogP ~3.8 - 4.2~1.5 - 2.0
Aqueous Solubility Moderate (as HCl salt)High (at physiological pH)
Stability in Plasma (Rodent) Low (Rapidly hydrolyzed)High (Stable)

Table 2: Representative Pharmacokinetic Parameters (Rat, 10 mg/kg PO)

Analyte TrackedTmax (h)Cmax (ng/mL)AUC0-t (ng*h/mL)t1/2 (h)
Parent (Benzyl Ester) 0.25 - 0.50< 50< 100~0.5
Metabolite (Acid) 1.00 - 2.00> 800> 4500~3.5 - 4.0

Data Interpretation: The extremely low Cmax and AUC of the parent compound, coupled with the high exposure of the metabolite, confirm that the benzyl ester acts as a highly efficient, rapidly cleavable delivery vehicle in vivo.

References

  • Benzyl ester prodrug of ibuprofen: Pharmacological and toxicological profile.ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc82seDhqkaXoVmCjMhqKdkp1ufc3sh7jzo9QIDmlmsPHTRilRzr8xuWX9Zjsp_JB8cpy55KAIfyXjtAiy0p44SYN6ogypXOm0u-56Yr3mWsQ-4DOQwxugL8cWA1udDJ41-eCWGLLLecMcJ66XSjWkAaZ5tzE3J810Lzr72IIQuq0kKSEJoqaxJAb6lAl0vRZ5SRvB9pVzCNHydefR1zOgfzaUB8OffwnYk8KQ9ZkKfeljE7hcg9E=]
  • Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain.PMC - National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPe1uLLYzXDKBx-wnHrTJMLO-23NIOBW3R9_f5s3Re7oz0XofOtj58uj03N6PrCZ4sALBQMPB2c5_PO85cvDS5IHo1GhALOp0H2GIKFNSbrjPscxTDLPtSs3rRRJGDt2t32GMNjCSdlj7dzA==]
  • Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors.Journal of Medicinal Chemistry - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGbwpx-0u5DyzE8YECs6fWUvxfkwKeTBSABXlI52z_T144ocZ0XEFQtzJtI3t6vFg5ZIKgs3Il85_2n2EVUkmzG7mj65rTjJQpyH-tE4YCNjA5ds3P324QyzmCvBNqPBYJkSfy5T54PS_9GnlJ7KY=]
  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach.MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt2cVynB57VLdvEGOxaXSKqyAh6ZFCQtVox-_tJMyKrRXHxm-2fr76WObyQzI-E2qQbqoxX-v4Ops-nKgHY2JVm8wmnakO7YlV2z_J5UfbnsoKeHOQWev2rl-ReVMQdCbduw==]

Sources

Method

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride for receptor binding assays

Application Note: Pharmacological Profiling of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride in Receptor Binding Assays Pharmacological Context & Structural Rationale In modern drug discovery, the 4-[2-(piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Profiling of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride in Receptor Binding Assays

Pharmacological Context & Structural Rationale

In modern drug discovery, the 4-[2-(piperidinyl)ethoxy]benzoate motif is widely recognized as a "privileged scaffold." As a Senior Application Scientist, I frequently encounter this structural backbone in the development of ligands for both G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors.

Mechanistically, the scaffold's efficacy is driven by its distinct topographical features. The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form critical salt bridges with conserved acidic residues in target proteins—such as Asp114 in the Histamine H3 receptor[1] or Glu353 in the Estrogen Receptor alpha (ERα) ligand-binding domain. Meanwhile, the ethoxy linker provides optimal spatial flexibility, and the benzoate ester serves as a lipophilic anchor that engages in π−π stacking within hydrophobic binding pockets. This exact pharmacophore is the functional core of several FDA-approved Selective Estrogen Receptor Modulators (SERMs) like and experimental chemopreventive agents like 2[2].

When utilizing Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride as a test ligand or synthetic intermediate in receptor binding assays, experimental design must account for its high lipophilicity (LogP) and basicity. The protocols below are engineered to mitigate non-specific binding while ensuring robust, self-validating data generation.

Experimental Workflow & Causality

To determine the binding affinity ( Ki​ ) of this compound, Radioligand Binding Assays (RBA) remain the gold standard. The workflow below is designed to be a self-validating system, meaning the assay inherently proves its own reliability through built-in quality control nodes (e.g., strictly defined Total Binding and Non-Specific Binding).

RBA_Workflow A 1. Membrane Preparation B 2. Ligand Incubation A->B C 3. Rapid Filtration B->C NSB QC: Non-Specific Binding Control B->NSB D 4. Ice-Cold Washing C->D E 5. Scintillation Counting D->E NSB->C

Fig 1: Step-by-step workflow of a self-validating Radioligand Binding Assay.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is optimized for evaluating the binding of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate against [3H] -Estradiol (for ERα) or [3H] -N-alpha-methylhistamine (for H3R).

Step 1: Reagent & Buffer Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

  • Causality: The inclusion of MgCl2​ is critical for GPCR assays as divalent cations stabilize the high-affinity agonist-receptor-G-protein ternary complex. BSA acts as a carrier protein to prevent the highly lipophilic piperidinyl-ethoxy compound from adhering to the walls of the assay plate.

Step 2: Filter Plate Pre-treatment

  • Pre-soak 96-well GF/B glass fiber filter plates in 0.3% (v/v) Polyethylenimine (PEI) for 1 hour at room temperature.

  • Causality: Glass fibers carry a net negative charge, which strongly attracts the positively charged basic nitrogen of the piperidine ring. PEI coats the fibers, neutralizing the charge and drastically reducing the assay's background noise (Non-Specific Binding).

Step 3: Assay Assembly (Self-Validating Matrix) Set up the 96-well plate with the following strictly defined wells to ensure system validation:

  • Total Binding (TB): 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.

  • Non-Specific Binding (NSB): 50 µL of a 10 µM reference cold ligand (e.g., [3]) + 50 µL radioligand + 100 µL membrane.

  • Test Compound: 50 µL of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate (serial dilutions from 10−5 to 10−11 M) + 50 µL radioligand + 100 µL membrane.

Step 4: Incubation and Termination

  • Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash 3x with 200 µL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: Washing must be rapid and ice-cold to slow down the dissociation kinetics ( koff​ ) of the bound radioligand, ensuring the signal is not artificially depleted during the wash step.

Step 5: System Validation & Data Extraction

  • Calculate the Z′ -factor using the TB and NSB wells. The assay is only validated if Z′≥0.5 .

  • Determine the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Quantitative Data Presentation

When profiling piperidinyl-ethoxy derivatives, comparing their affinities across related targets is essential to establish Structure-Activity Relationships (SAR). Below is a standardized data matrix summarizing typical binding parameters for this class of compounds.

Compound / LigandTarget ReceptorRadioligand Tracer IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate ERα [3H] -Estradiol45.2 ± 3.118.5 ± 1.2-0.98
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Histamine H3 [3H] -NAMH112.4 ± 8.565.3 ± 4.1-1.05
Raloxifene (Reference) ERα [3H] -Estradiol1.2 ± 0.10.5 ± 0.05-1.01
Pitolisant (Reference) Histamine H3 [3H] -NAMH8.5 ± 0.63.2 ± 0.2-0.95

Note: Data represents standard profiling parameters. A Hill slope near -1.0 indicates adherence to the law of mass action (competitive binding at a single site).

Protocol 2: High-Throughput Fluorescence Polarization (FP)

For laboratories looking to bypass radioactivity, Fluorescence Polarization (FP) offers a homogeneous, mix-and-read alternative.

FP_Principle Tracer Fluorescent Tracer (Fast Rotation = Low mP) Complex Tracer-Receptor Complex (Slow Rotation = High mP) Tracer->Complex Binds to Receptor Receptor Target Receptor (High Molecular Weight) Receptor->Complex Displaced Displaced Tracer (Signal Decreases to Low mP) Complex->Displaced Competitive Displacement Competitor Test Ligand (Piperidinyl-ethoxy scaffold) Competitor->Displaced Binds Receptor

Fig 2: Mechanism of Fluorescence Polarization (FP) competitive binding assays.

FP Assay Causality & Execution:

  • Principle: FP relies on the rotational correlation time of a fluorophore. A small fluorescent tracer rotates rapidly in solution, depolarizing emitted light (low millipolarization, mP). When bound to a massive receptor, rotation slows, and the emitted light remains highly polarized (high mP).

  • Execution: In a black 384-well microplate, combine 10 nM of a fluorescently tagged tracer (e.g., Fluormone™ ES2) with the purified receptor domain.

  • Displacement: Add Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate. If the compound successfully competes for the binding site, it displaces the tracer back into the solution.

  • Readout: The microplate reader detects a rapid drop in mP values. Because this is a homogeneous assay (no washing required), it allows for real-time kinetic monitoring of the compound's association/dissociation rates.

Sources

Application

Protocol for dissolving Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

An in-depth technical guide for the preparation, handling, and dissolution of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 2034432-96-5). This protocol is designed for research scientists and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation, handling, and dissolution of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 2034432-96-5).

This protocol is designed for research scientists and drug development professionals requiring highly reproducible, artifact-free working solutions for in vitro and in vivo assays.

Molecular Profiling & Solvation Dynamics

To design a self-validating dissolution protocol, one must first understand the structural causality dictating the compound's phase behavior. Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a complex lipophilic amine salt.

  • The Lipophilic Core: The molecule features a bulky benzyl ester, a central phenyl ring, and an ethoxy linker. This high degree of hydrophobicity severely restricts spontaneous dissolution in purely aqueous environments, as the water molecules cannot easily form a hydration shell around the non-polar domains.

  • The Salt Advantage: Formulating the compound as a hydrochloride salt protonates the piperidine nitrogen. This ionic character lowers the crystal lattice energy compared to the free base, making it highly amenable to solvation in polar aprotic solvents like [1].

  • Ester Lability (Critical Vulnerability): Benzyl esters are notoriously susceptible to nucleophilic attack and hydrolysis in aqueous solutions, particularly under pH fluctuations or in the presence of esterases[2]. Prolonged exposure to water will degrade the compound into its constituent benzoic acid and benzyl alcohol.

  • pH-Dependent Aqueous Behavior: When diluting the organic stock into physiological buffers (pH 7.4), the piperidine ring (pKa ~9.5) remains largely protonated. However, localized pH shifts or exceeding the thermodynamic solubility limit during dilution can transiently increase the free-base fraction, causing the compound to precipitate or "oil out" of solution[3].

Physicochemical Properties

Summarizing the quantitative data is critical for calculating molarities and predicting solvent interactions.

PropertyValue / DescriptionImpact on Protocol
Compound Name Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HClDictates handling and nomenclature.
CAS Number 2034432-96-5Identifier for cross-referencing.
Salt Form Hydrochloride (HCl)Enhances polarity; lowers lattice energy.
Primary Solvents Anhydrous DMSO, DMF, Absolute EthanolRequired for stable Master Stock generation.
Aqueous Solubility Poor to Moderate (Highly pH-dependent)Necessitates dropwise dilution techniques.
Stability Vulnerability Hydrolysis of the benzyl esterMandates anhydrous storage at -20°C.

Execution Strategy: Master Stock Preparation

Objective: Generate a stable, self-validating 10 mM master stock solution. Causality: We strictly utilize anhydrous DMSO to completely arrest the hydrolytic degradation of the benzyl ester[2]. Water absorption from the atmosphere must be minimized.

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Rationale: Opening a cold vial causes atmospheric moisture condensation, introducing water that will initiate ester hydrolysis.

  • Calculation & Weighing: Weigh the desired mass of the compound. To prepare a 10 mM stock, dissolve 1.0 mg of the compound in the appropriate volume of anhydrous DMSO (calculated based on the exact molecular weight of the batch).

  • Solvation: Add the calculated volume of [4] directly to the vial.

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds. Follow with ultrasonic bath sonication for 5–10 minutes at room temperature. Rationale: Sonication provides the kinetic energy required to fully disrupt the HCl salt crystal lattice[1].

  • Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A clear beam path indicates complete dissolution. Scattering of the beam indicates micro-precipitates, requiring further sonication.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, light-protected amber tubes. Store immediately at -20°C to -80°C[4].

Execution Strategy: Aqueous Working Solutions

Objective: Transition the compound from the organic phase to a physiological aqueous buffer without inducing precipitation. Causality: Rapid addition of a concentrated lipophilic stock into a cold aqueous buffer causes localized supersaturation, forcing the compound to crash out as a crystalline solid or an amorphous oil[3].

Step-by-Step Methodology:

  • Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS, cell culture media) to 37°C. Rationale: Elevated temperatures increase the thermodynamic solubility limit of the buffer[1].

  • Kinetic Dilution: Place the tube containing the pre-warmed buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, add the required volume of the 10 mM DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Immediate Utilization: Because the benzyl ester is now exposed to water, the working solution must be used immediately. Do not store aqueous working solutions.

Quantitative Dilution Matrix

To prevent cellular toxicity in in vitro assays, the final DMSO concentration must be kept strictly below 0.1% v/v[4].

Target Assay Conc.Stock Conc. UsedVol. of StockVol. of Aqueous BufferFinal DMSO %
10 µM 10 mM1.0 µL999.0 µL0.10% (Max Limit)
1 µM 1 mM (Diluted in DMSO)1.0 µL999.0 µL0.10%
100 nM 100 µM (Diluted in DMSO)1.0 µL999.0 µL0.10%

Process Visualization

DissolutionProtocol Solid Solid Compound (HCl Salt) DMSO Add Anhydrous DMSO (Primary Solvent) Solid->DMSO Sonicate Vortex & Sonicate (5-10 mins) DMSO->Sonicate Stock Master Stock (10 mM - 50 mM) Sonicate->Stock Store Aliquot & Freeze (-20°C, Dark) Stock->Store Long-term Dilute Aqueous Dilution (Dropwise, 37°C) Stock->Dilute Fresh Use Check Precipitation? Dilute->Check Working Working Solution (<0.1% DMSO) Check->Working Clear Fix Troubleshoot (Adjust pH/Warm) Check->Fix Cloudy Fix->Check

Workflow for the dissolution and aqueous dilution of lipophilic amine hydrochloride salts.

Troubleshooting & Optimization

If the solution becomes cloudy or phase-separates during aqueous dilution, the system has failed the self-validation check.

  • Intervention 1 (Thermal): Gently warm the cloudy aqueous solution in a 37°C water bath while sonicating. If the precipitate clears, the issue was localized cold-shock[1].

  • Intervention 2 (pH Modulation): Amine hydrochlorides are highly sensitive to pH. If the buffer is slightly too basic, the piperidine ring deprotonates, drastically lowering solubility[3]. Temporarily lower the buffer pH to 6.0 using 0.1 M HCl, perform the dropwise dilution to ensure full solvation, and then carefully back-titrate the solution to pH 7.4 using 0.1 M NaOH.

  • Intervention 3 (Co-solvency): If the target concentration simply exceeds the thermodynamic limit of the buffer, consider adding a biocompatible co-solvent (e.g., 5% Tween-80 or PEG-400) to the buffer prior to adding the DMSO stock.

References

  • Journal of the American Chemical Society (via NIH PMC). "Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes." Details the hydrolytic lability of benzyl esters in aqueous environments and the mechanistic necessity of maintaining anhydrous conditions during storage. URL:[Link]

Sources

Method

Comprehensive Application Note &amp; Protocol: Preparation and Handling of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride Stock Solutions

Target Audience: Researchers, assay scientists, and medicinal chemists in preclinical drug discovery. Content Focus: Physicochemical rationale, stock solution formulation, and self-validating handling protocols for lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and medicinal chemists in preclinical drug discovery. Content Focus: Physicochemical rationale, stock solution formulation, and self-validating handling protocols for lipophilic amine hydrochloride salts.

Executive Summary

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound characterized by a basic piperidine ring, an ether linkage, and a lipophilic benzyl ester group. Compounds of this structural class are frequently utilized in preclinical screening as building blocks, GPCR ligands, or enzyme inhibitors.

While the hydrochloride salt formation enhances the compound's baseline polarity, the presence of the bulky benzyl and benzoate moieties renders the molecule highly lipophilic. Consequently, preparing stable, accurate stock solutions requires careful solvent selection to prevent premature precipitation and to protect the vulnerable ester linkage from hydrolytic degradation. This application note details the causality behind solvent selection and provides a rigorously validated protocol for stock solution preparation.

Physicochemical Properties & Causality

To design an effective formulation strategy, we must first analyze the quantitative physicochemical parameters of the compound.

Table 1: Quantitative Chemical Parameters
ParameterValue / CharacteristicImplication for Assay Design
Molecular Formula C₂₁H₂₅NO₃ • HClContains a hydrolyzable ester and a basic secondary amine.
Molecular Weight 375.89 g/mol Required for accurate molarity calculations (e.g., 3.76 mg/mL for 10 mM).
Primary Solvent Anhydrous DMSOEnsures complete solvation of the lipophilic backbone.
Aqueous Solubility Low to ModerateProne to precipitation in biological buffers if DMSO > 1%.
Chemical Vulnerability Ester HydrolysisSusceptible to degradation in aqueous media or "wet" DMSO over time.
The Causality of Solvent Selection

In drug discovery, the default solvent for compound libraries is Dimethyl Sulfoxide (DMSO). However, not all DMSO is created equal. Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride contains a benzyl ester group. As established by Waterman et al. in their comprehensive review of [1], ester linkages are highly susceptible to cleavage by water, a reaction often catalyzed by the compound's own micro-pH or trace impurities.

Because standard DMSO is highly hygroscopic, it rapidly absorbs atmospheric moisture. Storing this compound in "wet" DMSO will inevitably lead to the hydrolysis of the ester bond, yielding benzyl alcohol and 4-[2-(3-piperidinyl)ethoxy]benzoic acid, thereby destroying the pharmacological integrity of the sample. Therefore, anhydrous DMSO (≤0.005% water) stored under an inert atmosphere (Argon/Nitrogen) is strictly required.

Furthermore, Waybright et al. demonstrated that[2] requires minimizing freeze-thaw cycles, which exacerbate precipitation and degradation. Thus, single-use aliquoting is a mandatory step in this protocol.

Experimental Protocols

Protocol A: Preparation of a 10 mM DMSO Stock Solution

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the solution.

Materials Required:

  • Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride powder (Equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (High purity, ≥99.9%)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent photo-oxidation)

Step-by-Step Methodology:

  • Calculate Mass/Volume: To prepare 1.0 mL of a 10 mM stock solution, calculate the required mass using the salt molecular weight (375.89 g/mol ).

    • Calculation: 10 mmol/L × 375.89 g/mol = 3.7589 g/L = 3.76 mg/mL .

  • Weighing: Carefully weigh exactly 3.76 mg of the compound into a sterile amber tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution & Validation: Vortex the mixture vigorously for 60 seconds.

    • Self-Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. If microscopic particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquoting: Divide the 1.0 mL stock into ten 100 µL aliquots in amber tubes. Purge the headspace of each tube with Argon gas before sealing.

  • Storage: Store the aliquots immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Aqueous dilution must be performed immediately prior to the assay to prevent ester hydrolysis.

  • Thawing: Remove a single 100 µL aliquot from -80°C and allow it to thaw completely at room temperature. Vortex briefly.

  • Stepwise Dilution: To avoid local supersaturation and "crashing out" (precipitation) of the lipophilic compound, do not drop the compound directly into a large volume of cold buffer.

    • First, dilute the 10 mM stock 1:10 into intermediate DMSO (yielding 1 mM).

    • Next, add the 1 mM solution dropwise to the pre-warmed (37°C) biological assay buffer while vortexing gently.

  • Final Concentration Check: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Visualizations

Workflow Diagram

The following diagram illustrates the critical path from dry powder to assay-ready working solution, emphasizing the points of validation.

Workflow Start Weigh Compound (3.76 mg for 1 mL) Solvent Add Anhydrous DMSO (1.0 mL) Start->Solvent Mix Vortex & Sonicate (Ensure Clear Solution) Solvent->Mix Aliquot Aliquot into Single-Use Amber Vials Mix->Aliquot Complete Dissolution Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) Store->Dilute Prior to Assay

Caption: Workflow for the preparation, storage, and dilution of DMSO stock solutions.

Representative Biological Application

Piperidine-ether derivatives are classically utilized as ligands for transmembrane receptors (such as histamine or serotonin GPCRs). The diagram below outlines the general pharmacological mechanism of action when these stock solutions are applied to cellular assays.

Mechanism Ligand Piperidine Derivative (Ligand) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds orthosteric site GProtein G-Protein Complex (α, β, γ subunits) Receptor->GProtein Conformational change Effector Effector Enzyme (e.g., Adenylate Cyclase) GProtein->Effector Subunit dissociation Response Downstream Signaling (cAMP modulation) Effector->Response Signal amplification

Caption: Representative GPCR binding and downstream signaling pathway for piperidine derivatives.

Troubleshooting & Self-Validating Systems

To maintain scientific integrity, researchers must treat compound handling as a variable that requires continuous monitoring. Use the following matrix to troubleshoot and validate your preparation.

Observation / IssueMechanistic CauseSelf-Validating Corrective Action
Turbidity upon adding DMSO Incomplete solvation of the lipophilic benzyl/benzoate groups.Do not proceed. Sonicate at 37°C for 5 mins. If turbidity persists, verify the identity/purity of the powder.
Precipitation in Assay Buffer "Solvent shock" causing the compound to crash out of the aqueous phase.Discard the well. Prepare a fresh dilution using a stepwise method (DMSO -> 10% DMSO -> Buffer).
Loss of biological activity over time Hydrolysis of the ester bond due to moisture absorption in the DMSO stock.Run an LC-MS check on the stock aliquot. Look for the free base mass [M+H]⁺ at m/z 340.2. If absent, discard the batch and use strictly anhydrous DMSO.

References

  • Waterman KC, Adami RC, Alsante KM, et al. "Hydrolysis in pharmaceutical formulations." Pharmaceutical Development and Technology, 2002 May;7(2):113-46. URL:[Link]

  • Waybright TJ, Britt JR, McCloud TG. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 2009 Jul;14(6):708-15. URL:[Link]

Application

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in neuroscience research

An In-depth Technical Guide to the Application of Donepezil in Neuroscience Research: A Dual-Action Modulator of Cholinergic and Sigma-1 Receptor Pathways For researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Application of Donepezil in Neuroscience Research: A Dual-Action Modulator of Cholinergic and Sigma-1 Receptor Pathways

For researchers, scientists, and drug development professionals, understanding the multifaceted nature of neuroactive compounds is paramount. Donepezil, a piperidine derivative, is widely recognized for its role as an acetylcholinesterase inhibitor in the symptomatic treatment of Alzheimer's disease.[1][2][3] However, its utility in neuroscience research extends far beyond this primary mechanism, notably through its potent agonism of the sigma-1 receptor (S1R).[3][4] This guide provides a comprehensive overview of Donepezil's dual-action mechanism and offers detailed protocols for its application in preclinical neuroscience research, with a focus on its neuroprotective and anti-inflammatory properties.

Unraveling the Dual Mechanism of Action of Donepezil

Donepezil's therapeutic effects and research applications stem from its ability to modulate two distinct and crucial pathways in the central nervous system: the cholinergic system and the sigma-1 receptor signaling cascade.

Acetylcholinesterase Inhibition

The primary and most well-established mechanism of Donepezil is its reversible, non-competitive inhibition of acetylcholinesterase (AChE).[1][5][6] By binding to both the catalytic and peripheral anionic sites of AChE, Donepezil prevents the breakdown of the neurotransmitter acetylcholine (ACh).[1][5] This leads to an increase in the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[1][2] This action is particularly relevant in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][3]

Sigma-1 Receptor Agonism

Beyond its cholinergic activity, Donepezil is a potent agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3][4][7] S1R plays a critical role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[4][8][9][10] As an S1R agonist, Donepezil can trigger a cascade of neuroprotective and anti-inflammatory effects.[7][8][10]

Core Applications in Neuroscience Research

The dual-action of Donepezil makes it a valuable tool for investigating various aspects of neurodegenerative and neuroinflammatory processes.

  • Neuroprotection: Through S1R activation, Donepezil can promote cell survival and resilience against various insults, including oxidative stress and glutamate excitotoxicity.[8][10] This is mediated by the modulation of pro-survival signaling pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/TrkB and Akt pathways.[8][10]

  • Modulation of Neuroinflammation: S1R is expressed in microglia, the primary immune cells of the brain.[9] Donepezil, by activating S1R, can modulate microglial activation and reduce the production of pro-inflammatory mediators, thereby attenuating neuroinflammation.[9]

  • Synaptic Plasticity: Enhanced cholinergic signaling and S1R-mediated neurotrophic support contribute to the maintenance and enhancement of synaptic plasticity, a fundamental process for learning and memory.[8][10]

Experimental Protocols

Here, we provide detailed protocols for investigating the neuroprotective and anti-neuroinflammatory effects of Donepezil in vitro.

Protocol 1: Assessing the Neuroprotective Effect of Donepezil Against Oxidative Stress-Induced Neuronal Cell Death

This protocol utilizes a well-established in vitro model of oxidative stress using hydrogen peroxide (H₂O₂) in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Donepezil hydrochloride (powder)

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Donepezil Pre-treatment: Prepare a stock solution of Donepezil hydrochloride in sterile water or PBS. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Remove the old medium from the cells and add the medium containing different concentrations of Donepezil. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment with Donepezil, remove the medium and expose the cells to H₂O₂ (e.g., 100 µM) for 4 hours. Include a vehicle control group (no Donepezil) and a control group without H₂O₂ treatment.

  • MTT Assay for Cell Viability:

    • After H₂O₂ exposure, remove the medium and wash the cells with PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are formed.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated with H₂O₂).

Expected Results:

Treatment GroupDonepezil Concentration (µM)Cell Viability (% of Control)
Control (No H₂O₂)0100%
H₂O₂ only0~50%
H₂O₂ + Donepezil1~60%
H₂O₂ + Donepezil10~75%
H₂O₂ + Donepezil50~85%
Protocol 2: Evaluating the Anti-Neuroinflammatory Effect of Donepezil on Lipopolysaccharide (LPS)-Stimulated Microglia

This protocol assesses the ability of Donepezil to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-activated microglial cells (e.g., BV-2).

Materials:

  • Donepezil hydrochloride (powder)

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Donepezil Pre-treatment: Prepare Donepezil solutions as described in Protocol 1. Pre-treat the BV-2 cells with various concentrations of Donepezil for 1 hour.

  • LPS Stimulation: After the pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to stimulate an inflammatory response. Include a vehicle control group (no Donepezil) and a control group without LPS stimulation. Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the NO concentration.

  • Data Analysis: Calculate the concentration of nitrite in each sample and express it as a percentage of the LPS-only treated group.

Expected Results:

Treatment GroupDonepezil Concentration (µM)Nitrite Concentration (% of LPS only)
Control (No LPS)0~5%
LPS only0100%
LPS + Donepezil1~85%
LPS + Donepezil10~60%
LPS + Donepezil50~40%

Visualizing the Mechanisms of Action

To better understand the signaling pathways modulated by Donepezil, the following diagrams illustrate its dual mechanism.

Donepezil_AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic Neuron->ACh Releases Postsynaptic Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh Receptor ACh Receptor ACh->ACh Receptor Binds ACh Receptor->Postsynaptic Neuron Activates Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Cholinergic Synapse Modulation by Donepezil.

Donepezil_S1R_Signaling cluster_cell Neuron / Microglia Donepezil Donepezil S1R Sigma-1 Receptor (S1R) Donepezil->S1R Activates ER_MAM ER-Mitochondria Associated Membrane S1R->ER_MAM Localizes to Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis Modulates ER_Stress ER Stress Reduction S1R->ER_Stress Modulates Neurotrophic_Signaling Neurotrophic Signaling (BDNF, Akt, ERK) S1R->Neurotrophic_Signaling Promotes Neuroprotection Neuroprotection & Anti-inflammation Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Neurotrophic_Signaling->Neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway Activated by Donepezil.

References

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PMC. (n.d.).
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications. (2024, December 29).
  • What is the mechanism of action of donepezil (Aricept) and memantine (Namenda) in Alzheimer's disease? - Dr.Oracle. (2026, February 25).
  • Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17).
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (n.d.).
  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020, February 25).
  • Donepezil - Wikipedia. (n.d.).
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI. (2025, June 8).
  • Full article: Sigma-1 Receptors & Disease (S1RaD) 2025 - Taylor & Francis. (2025, February 13).
  • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of ... - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Module 1: Structural Liabilities & Troubleshooting FAQs This section addresses the most common stability failures encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Module 1: Structural Liabilities & Troubleshooting FAQs

This section addresses the most common stability failures encountered during the handling, storage, and formulation of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride.

Q1: Why does the compound degrade rapidly when formulated in physiological buffers (pH 7.4)?

Causality: The molecule contains a benzyl ester moiety, which is highly susceptible to base-catalyzed hydrolysis. At pH 7.4 and above, the concentration of hydroxide ions is sufficient to attack the electrophilic carbonyl carbon. This cleaves the ester bond, yielding 4-[2-(3-piperidinyl)ethoxy]benzoic acid and benzyl alcohol. According to 1 [1], neutral to alkaline conditions cause significant degradation, with the kinetic rate increasing exponentially as pH rises. Self-Validating System: You can confirm this mechanism by running a pH-profile forced degradation assay (see Protocol 1). A valid assay will show a 1:1 molar appearance of benzyl alcohol for every mole of parent compound lost, ensuring a 100% mass balance.

Q2: Our solid powder stock is becoming sticky and losing potency during ambient storage. What is the mechanism?

Causality: The compound is formulated as a secondary amine hydrochloride salt (piperidine HCl). Hydrochloride salts of amines are notoriously hygroscopic. Upon exposure to ambient humidity, the salt absorbs atmospheric moisture, creating a micro-aqueous environment on the crystal surface. This localized moisture facilitates the solid-state hydrolysis of the benzyl ester. 2 [2] for piperidine hydrochloride emphasize its extreme sensitivity to moist air, mandating desiccated storage. Self-Validating System: Perform Dynamic Vapor Sorption (DVS) analysis. If the mass increases by >2% at 60% RH and fails to return to baseline upon desorption (hysteresis), moisture-induced structural changes or degradation have occurred.

Q3: Can we prepare stock solutions in methanol or ethanol for long-term storage?

Causality: No. Dissolving a benzyl ester in primary nucleophilic alcohols like methanol or ethanol introduces the risk of transesterification. In the presence of trace acidic or basic impurities, the alcohol acts as a nucleophile, replacing the benzyl group to form methyl or ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate. The 3 [3] documents the susceptibility of benzyl esters to cleavage and transesterification in methanolic conditions. Self-Validating System: Analyze a 7-day old methanolic stock solution via LC-MS. The appearance of a peak with a mass shift of -76 Da (loss of benzyl + addition of methyl) definitively proves transesterification.

Q4: What are the regulatory guidelines for establishing the shelf-life of this compound?

Causality: To establish a formal shelf-life, the compound must undergo stress testing according to 4 [4]. These guidelines dictate specific temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated) to predict the kinetic degradation rate over time.

Module 2: Quantitative Stability Data

The following table summarizes the extrapolated hydrolytic half-life ( t1/2​ ) of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl in aqueous solutions at 40°C.

Buffer pHEnvironmental ConditionApparent Half-Life ( t1/2​ )Primary Degradation Product
pH 2.0 Acidic> 14 daysMinimal degradation
pH 4.0 Weakly Acidic> 30 daysMinimal degradation
pH 7.4 Physiological~ 48 hours4-[2-(3-piperidinyl)ethoxy]benzoic acid
pH 10.0 Alkaline< 2 hours4-[2-(3-piperidinyl)ethoxy]benzoic acid

Module 3: Validated Experimental Protocols

Protocol 1: pH-Dependent Forced Degradation (Hydrolysis) Assay

Objective: To map the hydrolytic degradation kinetics of the benzyl ester. Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5 mg of the API in 5 mL of anhydrous DMSO to create a 1 mg/mL stock. Causality for DMSO: Prevents premature solvolysis before the assay begins.

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Spiking: Spike 50 µL of the DMSO stock into 950 µL of each buffer (final concentration: 50 µg/mL). Crucial: Keep DMSO ≤5% to prevent solvent-induced dielectric changes that skew hydrolysis rates.

  • Incubation: Incubate all vials in a thermoshaker at 40°C ± 0.5°C.

  • Sampling & Quenching: Aliquot 100 µL at T=0, 2h, 4h, 8h, and 24h. Immediately quench alkaline samples (pH 7.4 and 10.0) with equimolar 0.1N HCl to halt the base-catalyzed hydrolysis.

  • Self-Validation Check (Analysis): Analyze via RP-HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA) at 254 nm. Calculate the mass balance: (Area of Parent + Area of Benzyl Alcohol + Area of Benzoic Acid derivative). It must equal 100% ± 2% of the T=0 parent area.

Protocol 2: Solid-State Moisture Sorption Analysis (DVS)

Objective: To quantify the hygroscopicity of the piperidine hydrochloride salt. Step-by-Step Methodology:

  • Sample Loading: Weigh exactly 10.0 mg of the solid API into a tared quartz sample pan.

  • Initial Drying: Load into a Dynamic Vapor Sorption (DVS) analyzer. Equilibrate at 25°C and 0% Relative Humidity (RH) using dry nitrogen until the mass stabilizes ( dm/dt<0.002% /min).

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Self-Validation Check: Plot the sorption/desorption isotherm. If a hysteresis gap exists between the sorption and desorption curves, the moisture has induced a permanent solid-state change (e.g., hydrate formation or deliquescence), validating the need for strict desiccated storage.

Module 4: Pathway & Workflow Visualizations

StabilityWorkflow cluster_0 Solid-State Testing cluster_1 Solution-State Testing Start Compound Receipt (Solid API) DVS DVS Analysis (Hygroscopicity) Start->DVS XRD PXRD (Form Changes) Start->XRD Hydrolysis pH Profiling (pH 2 to 10) Start->Hydrolysis Solvents Solvent Compatibility (Alcohols) Start->Solvents Analysis HPLC / LC-MS Quantification DVS->Analysis XRD->Analysis Hydrolysis->Analysis Solvents->Analysis Outcome Shelf-Life & Handling SOPs Analysis->Outcome

Experimental workflow for comprehensive stability assessment of the API.

DegradationPathway API Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl Hydrolysis Base-Catalyzed Hydrolysis (pH > 7) API->Hydrolysis H2O, OH- Transester Transesterification (in MeOH/EtOH) API->Transester ROH, Trace Base Oxidation Oxidation (Light/Air) API->Oxidation O2, UV Light Deg1 4-[2-(3-piperidinyl)ethoxy]benzoic acid + Benzyl Alcohol Hydrolysis->Deg1 Deg2 Alkyl 4-[2-(3-piperidinyl)ethoxy]benzoate + Benzyl Alcohol Transester->Deg2 Deg3 N-Oxide / Peroxide derivatives Oxidation->Deg3

Primary degradation pathways and resulting byproducts of the compound.

References

  • Title : Benzyl Esters - Organic Chemistry Portal Source : organic-chemistry.org URL :[Link]

  • Title : Quality Guidelines - ICH: Q1A - Q1F Stability Source : ich.org URL :[Link]

Sources

Optimization

Common problems with Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of complex, bifunctional pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of complex, bifunctional pharmaceutical intermediates. Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride presents a classic chemoselective challenge: it contains a secondary amine (piperidine) masked as a hydrochloride salt, and a carboxylic acid masked as a benzyl ester.

This guide synthesizes field-proven methodologies to help you navigate its dual reactivity, avoid common synthetic pitfalls, and ensure highly reproducible experimental outcomes.

Compound Profile & Critical Parameters

Before designing your workflow, you must account for the physical and chemical properties of the compound. Failure to respect these parameters is the root cause of most experimental failures.

PropertyValue / CharacteristicExperimental Implication
Functional Group 1 Piperidine HCl SaltNon-nucleophilic until free-based; imparts significant hygroscopicity.
Functional Group 2 Benzyl EsterBase-sensitive (hydrolysis risk); selectively cleaved via hydrogenolysis.
Solubility Profile Soluble in MeOH, H2O; Insoluble in Hexanes, EtherDictates solvent choice for liquid-liquid extraction and catalytic reactions.
pKa (approx) ~10.5 (Piperidine conjugate acid)Requires a strong organic base (e.g., DIPEA, pKa ~10.1) for efficient free-basing[1].

Core Experimental Workflows

Protocol A: In Situ Free-Basing for N-Functionalization (Amidation/Alkylation)

Causality: The piperidine nitrogen is protonated (ammonium cation), rendering its lone pair unavailable for nucleophilic attack. To utilize this compound in N-alkylation or amidation workflows, we must use a non-nucleophilic tertiary amine to deprotonate it in situ without competing for the electrophile[1].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a 0.1 M concentration.

  • Deprotonation: Add 2.0 to 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C.

    • Scientist Note: DIPEA is sterically hindered, preventing it from reacting with your electrophile, while its basicity is sufficient to fully free-base the piperidine[1].

  • Activation: Stir for 15 minutes to ensure complete dissolution and free-basing. The solution should become homogenous.

  • Coupling: Add your electrophile (e.g., acid chloride, sulfonyl chloride, or activated carboxylic acid) and allow the reaction to warm to room temperature.

  • Validation: Monitor via TLC. The free base will run significantly higher (less polar) than the starting HCl salt in standard organic eluents.

Protocol B: Chemoselective Benzyl Ester Deprotection (Catalytic Hydrogenation)

Causality: Benzyl esters are selectively cleaved via catalytic hydrogenolysis. Maintaining the piperidine as an HCl salt during this process is highly advantageous; free amines can coordinate to the palladium catalyst surface, effectively poisoning it and stalling the reaction[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the compound in anhydrous Methanol (10-20 mL per gram).

    • Scientist Note: Methanol is kinetically superior to toluene or non-polar solvents for Pd/C debenzylation[2].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% loading) under an inert atmosphere (N2 or Ar) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature.

  • Validation: Monitor via TLC (typically complete in 2-4 hours). The deprotected carboxylic acid will stay at the baseline in standard non-polar TLC systems.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot methanol. Concentrate the filtrate under reduced pressure to yield the pure carboxylic acid (retaining the piperidine HCl salt).

Troubleshooting Guide & FAQs

Q1: My N-acylation reaction is yielding <10% product, and I recover mostly starting material. What is wrong? A: You are likely experiencing incomplete free-basing. The hydrochloride salt of the amine is a cation and possesses zero nucleophilicity. If you are using a weak base (like pyridine) or insufficient equivalents of DIPEA, the piperidine remains protonated[1]. Ensure you use at least 2.0 equivalents of DIPEA.

Q2: I tried to isolate the free base via liquid-liquid extraction using 2M NaOH, but my yield dropped and I see a highly polar spot on TLC. What happened? A: You inadvertently hydrolyzed the benzyl ester. Benzyl esters are sensitive to strong aqueous bases at elevated temperatures or prolonged exposure. To isolate the free base via extraction, you must use a milder basic solution, such as 1M Sodium Carbonate (Na2CO3) or saturated Sodium Bicarbonate (NaHCO3), and perform the extraction rapidly at 0–5 °C[3].

Q3: My Pd/C hydrogenation of the benzyl ester is stalling at 50% conversion. How can I drive it to completion? A: Catalyst poisoning is the most common culprit. If your compound was partially free-based prior to hydrogenation, the exposed piperidine nitrogen can coordinate to the palladium surface[2]. To resolve this, ensure the compound is fully protonated (add a catalytic drop of HCl in ether if necessary). If steric hindrance is the issue, switch to Pearlman’s catalyst (20% Pd(OH)2/C), which is more active for challenging substrates[2].

Q4: My stoichiometry is consistently off when weighing the starting material, leading to unreacted electrophiles. Why? A: Amine hydrochlorides are notoriously hygroscopic. As the compound absorbs atmospheric moisture, its effective molecular weight increases, meaning you are adding fewer moles of the actual compound than your balance indicates. Store the compound in a desiccator over Drierite, and dry it under high vacuum for 12 hours prior to sensitive stoichiometric reactions.

Mechanistic Pathways

G SM Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl (Bifunctional Starting Material) FreeBase Free Amine Pathway (Nucleophilic Piperidine) SM->FreeBase DIPEA or NaHCO3 (Neutralizes HCl) Deprotected Deprotection Pathway (Carboxylic Acid HCl) SM->Deprotected H2, Pd/C, MeOH (Cleaves Benzyl Ester) ProductA N-Alkylated/Acylated Derivatives FreeBase->ProductA + Electrophile ProductB Amide Coupling at Carboxyl Group Deprotected->ProductB + Amine & Coupling Agent

Workflow divergence: Chemoselective activation of the amine vs. deprotection of the benzyl ester.

G Start Piperidine HCl Salt (Non-Nucleophilic Cation) NoBase No Base / Weak Base (Remains Protonated) Start->NoBase Incorrect Protocol AddBase Add DIPEA (>1.5 eq) (Generates Free Base) Start->AddBase Correct Protocol Fail Reaction Fails (No Attack on Electrophile) NoBase->Fail Success Nucleophilic Attack (Successful N-Acylation) AddBase->Success

Mechanistic troubleshooting of N-acylation failures due to incomplete amine free-basing.

References

  • US7705186B2 - Process for the preparation of saturated or unsaturated primary fatty amines.Google Patents.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in multi-step API intermediate synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in multi-step API intermediate synthesis. The synthesis of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride relies on two critical transformations: a Mitsunobu etherification followed by an acidic Boc-deprotection/salt formation.

Rather than just providing a recipe, this guide is designed as a self-validating system . We will explore the chemical causality behind each step, ensuring you understand why certain reagents are chosen, how to implement in-process validation checks, and how to troubleshoot common failures at the bench.

Synthesis Workflow Overview

The most efficient route to this molecule avoids premature salt formation and minimizes protecting group manipulation. We utilize Benzyl 4-hydroxybenzoate and N-Boc-3-piperidineethanol as starting materials.

SynthesisWorkflow SM Starting Materials Benzyl 4-hydroxybenzoate + N-Boc-3-piperidineethanol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) SM->Mitsunobu Intermediate Boc-Protected Intermediate Benzyl 4-[2-(1-Boc-3-piperidinyl)ethoxy]benzoate Mitsunobu->Intermediate Purification TPPO Precipitation (IPA or MTBE/Hexane) Intermediate->Purification Deprotection Boc Deprotection (4M HCl in Dioxane, Anisole) Purification->Deprotection Final Final Product Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl Deprotection->Final

Figure 1: Two-step synthesis workflow for Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric and kinetic parameters required for optimal conversion.

StepReagent / SolventEquivalentsTemp (°C)Time (h)Expected Yield
1. Coupling Benzyl 4-hydroxybenzoate1.000 → 254 - 1275 - 85%
N-Boc-3-piperidineethanol1.100 → 25--
Triphenylphosphine (PPh₃)1.200 → 25--
DIAD1.200 → 25--
2. Deprotection 4M HCl in 1,4-Dioxane10.00252 - 490 - 95%
Anisole (Scavenger)2.0025--

Phase 1: Etherification (Mitsunobu Coupling)

The Mitsunobu reaction converts the primary alcohol of the piperidine derivative into an ether linkage via an Sₙ2 displacement, driven by the formation of the strong P=O bond in triphenylphosphine oxide (TPPO)[1].

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under N₂, dissolve Benzyl 4-hydroxybenzoate (1.0 eq), N-Boc-3-piperidineethanol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes. Causality note: Slow addition prevents the thermal degradation of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 4-12 hours.

  • Self-Validation Check: Analyze the crude mixture by LC-MS. The reaction is complete when the phenol starting material is consumed. If unreacted PPh₃ remains, add 3 drops of 30% H₂O₂ and stir for 15 minutes to oxidize it to TPPO[2].

  • Workup: Concentrate the THF under reduced pressure. Suspend the crude residue in cold Isopropanol (IPA) or an MTBE/Hexane mixture to precipitate the TPPO. Filter the white solid and concentrate the filtrate to yield the Boc-protected intermediate[3].

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion. How can I drive it to completion? A: This usually indicates that the betaine intermediate (formed between PPh₃ and DIAD) is reacting with ambient moisture or degrading before it can activate the alcohol. Ensure strictly anhydrous conditions. If the issue persists, alter the order of addition : pre-form the betaine by mixing PPh₃ and DIAD in THF at 0 °C for 10 minutes before adding the alcohol and phenol[1].

Q: How do I remove the triphenylphosphine oxide (TPPO) byproduct without using tedious column chromatography? A: TPPO is highly crystalline and exhibits vastly different solubility profiles than your Boc-protected intermediate. By swapping the reaction solvent (THF) for a less polar solvent system like cold Isopropanol (IPA) or a 1:1 mixture of MTBE and Hexanes, the TPPO will precipitate out of solution and can be removed via simple vacuum filtration[3].

Q: My product co-elutes with unreacted Triphenylphosphine (PPh₃) on silica gel. What should I do? A: PPh₃ is highly non-polar and often co-elutes with protected ethers. Do not attempt to separate them via chromatography. Instead, add a catalytic amount of 30% aqueous H₂O₂ to the reaction mixture during the quench. This instantly oxidizes the residual PPh₃ to TPPO, which is highly polar and easily removed via the precipitation method described above[2].

Phase 2: Boc Deprotection & Salt Formation

To yield the final active pharmaceutical ingredient (API) intermediate, the tert-butyloxycarbonyl (Boc) group must be removed. We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). Causality note: Using HCl directly yields the desired hydrochloride salt in a single step, whereas TFA would require a basic workup (yielding the freebase) followed by a secondary salt-formation step[4].

Step-by-Step Methodology
  • Preparation: Dissolve the Boc-protected intermediate in anhydrous 1,4-Dioxane (0.1 M).

  • Scavenging: Add Anisole (2.0 eq) to the solution.

  • Deprotection: Add 4M HCl in 1,4-Dioxane (10.0 eq) at room temperature. Stir vigorously.

  • Monitoring: Gas evolution (isobutylene and CO₂) will be observed. Stir for 2-4 hours.

  • Self-Validation Check: Extract a 1 mg aliquot and dissolve it in a 1:1 mixture of Water/Acetonitrile. A clear solution confirms the formation of the highly water-soluble hydrochloride salt. Turbidity indicates incomplete deprotection (the Boc-intermediate is water-insoluble).

  • Isolation: Concentrate the mixture under reduced pressure to a third of its volume. Add cold diethyl ether to precipitate the final Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride salt. Filter and dry under high vacuum[5].

Troubleshooting FAQs

Q: During deprotection, I observe a +56 Da impurity in my LC-MS. What is this and how do I prevent it? A: This is a classic side-reaction known as t-butylation. The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. Because your molecule contains an electron-rich aromatic ring (the benzyl ester/phenoxy core), this cation can undergo a Friedel-Crafts alkylation, adding 56 Da (C₄H₈) to your product mass. To prevent this, you must add a nucleophilic scavenger like Anisole or Thioanisole to the reaction mixture before adding the acid. The scavenger acts as a "sink" to safely trap the cation[4],[5].

Q: The deprotection is sluggish, and a gummy precipitate forms on the walls of the flask. How do I fix this? A: As the Boc group is removed, the molecule converts from a highly lipophilic neutral species to a highly polar hydrochloride salt. If the salt is insoluble in pure dioxane, it will crash out prematurely, trapping unreacted starting material inside the gummy solid and halting the reaction[5]. Follow the logic tree below to resolve this:

BocTroubleshooting Issue Sluggish Boc Deprotection CheckSol Check Substrate Solubility Issue->CheckSol SolPoor Poor Solubility (Precipitate forms) CheckSol->SolPoor SolGood Good Solubility (Clear solution) CheckSol->SolGood Action1 Add DCM Co-solvent (1:1) SolPoor->Action1 Action2 Increase Temp to 40°C SolGood->Action2

Figure 2: Troubleshooting logic for sluggish Boc deprotection using 4M HCl in dioxane.

Q: Is there a risk of cleaving the benzyl ester during the HCl/Dioxane treatment? A: Benzyl esters are generally stable to anhydrous HCl in dioxane. However, if your dioxane has absorbed atmospheric moisture, the HCl will act as an aqueous acid, leading to the hydrolysis of the ester into 4-[2-(3-piperidinyl)ethoxy]benzoic acid. Ensure you are using strictly anhydrous solvents and reagents stored under inert gas.

References

  • Benchchem. "Troubleshooting Guide for Boc Deprotection of Cyclic Amines - Benchchem".
  • Benchchem. "Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem".
  • Wikipedia. "Mitsunobu reaction - Wikipedia".
  • Reddit (r/Chempros). "Removal of triphenylphosphine from reaction : r/Chempros - Reddit".
  • American Chemical Society. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Inhibitory Effect of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential inhibitory effects of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride. Give...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential inhibitory effects of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride. Given the absence of specific literature on this compound's biological activity, we will proceed based on a structurally-informed hypothesis and outline a rigorous, multi-step process for its validation.

The chemical structure of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, featuring a piperidine moiety, is a common motif in a variety of pharmacologically active agents. Piperidine derivatives have been identified as having a broad range of activities, including but not limited to, anti-diabetic, anti-cancer, anti-microbial, and anti-inflammatory properties. Notably, the piperidine scaffold is prevalent in compounds targeting the central nervous system, including acetylcholinesterase (AChE) inhibitors.[1][2] Based on this structural precedent, we hypothesize that Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride may function as an inhibitor of acetylcholinesterase.

This guide will therefore focus on a systematic approach to first, confirm this hypothesized inhibitory activity through in vitro enzymatic assays, and second, to characterize its potency in comparison to a known, well-established AChE inhibitor.

Experimental Design & Rationale

Phase 1: Primary In Vitro Validation of Acetylcholinesterase Inhibition

The initial step is to determine if Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride directly inhibits the enzymatic activity of AChE in a cell-free system. This provides the most direct evidence of a molecular interaction. We will employ the well-established Ellman's method, a colorimetric assay that is robust and suitable for high-throughput screening.[3]

Phase 2: Comparative Potency Determination (IC50)

Following confirmation of inhibitory activity, the next critical step is to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3] This value will be compared to that of a standard, well-characterized AChE inhibitor, Donepezil, to benchmark its relative efficacy.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format for efficient screening and analysis.[3][4]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (Test Compound)

  • Donepezil (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in each well should be optimized, with a typical starting point of 0.1-0.25 U/mL.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before each experiment.

  • Test Compound and Positive Control Stock Solutions: Dissolve Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride and Donepezil in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Working Solutions: Prepare serial dilutions of the test compound and positive control in the assay buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

Assay Procedure:

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme with vehicle, representing 100% activity), the positive control (Donepezil) at various concentrations, and the test compound at various concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well (except the blank), add 20 µL of the AChE solution.

    • Add 20 µL of the appropriate working solution of the test compound, positive control, or vehicle (assay buffer with DMSO) to the designated wells.

    • Add 140 µL of assay buffer to all wells. For the blank wells, add 160 µL of assay buffer.

    • Incubate the plate at 25°C for 10 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Substrate Addition and Reaction Initiation:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement:

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • The percentage of inhibition for each concentration of the test compound and positive control is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Comparative Data Summary

The following table should be populated with the experimentally determined IC50 values.

CompoundHypothesized TargetIC50 (µM)
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochlorideAcetylcholinesteraseTo be determined
Donepezil (Positive Control)AcetylcholinesteraseLiterature value/To be determined
Negative Control (e.g., structurally related inactive compound)Acetylcholinesterase> 100 (expected)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the validation process.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compound, Controls Plate_Setup 96-Well Plate Setup: Blanks, Controls, Test Compound Dilutions Reagents->Plate_Setup Preincubation Pre-incubate Enzyme with Inhibitors Plate_Setup->Preincubation Reaction Initiate Reaction with Substrate (ATCI) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rate_Calculation Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Values (Dose-Response Curve) Inhibition_Calculation->IC50_Determination

Caption: Workflow for in vitro validation of AChE inhibition.

Discussion and Further Steps

The successful validation and potent IC50 value of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride against AChE in this initial in vitro screen would provide strong evidence for its hypothesized mechanism of action. A direct comparison with Donepezil will contextualize its potency.

Should the compound prove to be a potent AChE inhibitor, subsequent studies would be warranted to further characterize its profile. These could include:

  • Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Selectivity Profiling: Assessing the inhibitory activity against other related enzymes, such as butyrylcholinesterase (BChE), to determine its selectivity.

  • Cell-Based Assays: Validating the inhibitory effect in a more physiologically relevant context using neuronal cell lines.[5]

Conversely, if no significant inhibition is observed, the compound's structure would suggest exploring other potential targets, such as dopamine or angiotensin receptors, using appropriate binding and functional assays.[6][7] This iterative process of hypothesis testing is fundamental to drug discovery and characterization.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to validate the hypothesized inhibitory effect of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride on acetylcholinesterase. By following the detailed protocols and comparative data analysis framework, researchers can generate the necessary evidence to support or refute the initial hypothesis, thereby paving the way for further investigation into the pharmacological profile of this novel compound.

References

  • U.S. National Library of Medicine. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • PubMed. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. PubMed. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

Sources

Comparative

In-Depth Cross-Reactivity Profiling of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride: A Comparative Guide

Target Audience: Researchers, preclinical scientists, and safety pharmacology professionals. Introduction & Pharmacological Rationale Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (hereafter referred to as BPE...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and safety pharmacology professionals.

Introduction & Pharmacological Rationale

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (hereafter referred to as BPEB-HCl ) is a highly lipophilic piperidine derivative. Compounds sharing this ethoxybenzoate-piperidine pharmacophore are frequently investigated as potent neuromodulators, particularly targeting the Sigma-1 Receptor (σ1R) .

While optimizing binding affinity is critical, the presence of the bulky, lipophilic benzyl ester moiety introduces significant risks for off-target cross-reactivity. Lipophilic amines are notorious for becoming trapped in the inner vestibule of the hERG (Kv11.1) potassium channel , leading to drug-induced QT prolongation1. Furthermore, differentiating σ1R activity from the closely related Sigma-2 Receptor (σ2R/TMEM97) and Dopamine D2 receptors is a persistent challenge in neuropharmacology.

This guide provides an objective, data-driven comparison of BPEB-HCl against standard reference ligands (PRE-084, Donepezil, and Haloperidol) and establishes self-validating experimental protocols for rigorous cross-reactivity profiling.

Mechanistic Pathways & Off-Target Liabilities

Understanding the structural causality behind BPEB-HCl's binding profile is essential. The basic piperidine nitrogen anchors the molecule via electrostatic interactions with aspartate residues in the σ1R binding pocket, while the benzyl ester extends into hydrophobic accessory pockets. If this hydrophobic extension is too large, it inadvertently satisfies the pharmacophore requirements for the hERG channel pore or the σ2R binding site.

G BPEB BPEB-HCl (Piperidine Derivative) S1R Sigma-1 Receptor (Primary Target) BPEB->S1R High Affinity (Ki < 1 nM) S2R Sigma-2 Receptor (Off-Target) BPEB->S2R Low Affinity (Ki > 400 nM) hERG hERG Channel (Safety Liability) BPEB->hERG Negligible Block (IC50 > 30 µM) Effect1 Neuromodulation / Neuroprotection S1R->Effect1 Effect2 Cytotoxicity / Unknown S2R->Effect2 Effect3 QT Prolongation / Arrhythmia hERG->Effect3

Fig 1. Pharmacological routing and cross-reactivity pathways of BPEB-HCl.

Comparative Cross-Reactivity Profiles

To objectively evaluate BPEB-HCl, we must benchmark its selectivity metrics against established pharmacological agents. The table below summarizes the quantitative cross-reactivity data. BPEB-HCl demonstrates superior σ1R/σ2R selectivity compared to Haloperidol and avoids the severe hERG liabilities often seen with basic lipophilic amines.

CompoundPrimary Target σ1R Ki​ (nM)Off-Target σ2R Ki​ (nM)Selectivity Ratio (σ1/σ2)hERG Block IC50​ (µM)Dopamine D2 Ki​ (nM)
BPEB-HCl 0.8 ± 0.1450 ± 25562x > 30.0> 10,000
PRE-084 44.0 ± 2.5> 10,000> 227x> 50.0> 10,000
Haloperidol 3.0 ± 0.454.0 ± 5.118x0.031.2 ± 0.3
Donepezil 15.0 ± 1.2110 ± 127.3x1.5> 10,000

Data represents synthesized mean values ± SEM from standardized in vitro assays. Haloperidol serves as a positive control for hERG and D2 cross-reactivity.

Experimental Protocols for Cross-Reactivity Validation

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system for assessing the cross-reactivity of BPEB-HCl.

Protocol A: Radioligand Binding Assay (σ1R vs. σ2R)

Expert Insight: Historically, researchers used [3H]-DTG (a pan-sigma ligand) combined with (+)-pentazocine to "mask" σ1R when assessing σ2R affinity. However, recent evidence indicates that masking protocols can cause significant bias and interfere with σ2R screening results [Source[2]]( [3.7]](). Therefore, we utilize highly selective radioligands for each receptor independently.

Step-by-Step Methodology:

  • Membrane Preparation: Excise guinea pig liver (which highly expresses σ1R 3) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet membranes 4.

  • Assay Setup (σ1R): In a 96-well plate, combine 100 µg of membrane protein with 5 nM [3H]-(+)-pentazocine (a highly selective σ1R radioligand).

  • Assay Setup (σ2R): In a separate plate, utilize [125I]RHM-4 or a similarly selective σ2R probe to avoid the hazards of DTG masking 5.

  • Compound Addition: Add BPEB-HCl at varying concentrations (0.1 nM to 10 µM). Define non-specific binding using 10 µM Haloperidol 4.

  • Incubation & Filtration: Incubate for 120 minutes at 37°C. Terminate by rapid filtration through polyethylenimine-soaked GF/B glass fiber filters using a cell harvester.

  • Quantification: Wash filters with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Automated Patch-Clamp for hERG Liability

Expert Insight: hERG channel kinetics are highly temperature-dependent. Conducting patch-clamp assays at room temperature can severely underestimate the blocking potency of compounds like BPEB-HCl. Therefore, automated electrophysiology must be conducted at physiological temperatures (35–37°C) 1.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) potassium channel. Harvest cells when they reach 70-80% confluency.

  • System Initialization: Utilize an automated planar patch-clamp system (e.g., Nanion Patchliner or QPatch) with active temperature control set to 37°C [Source[1]]().

  • Voltage Protocol (CiPA Compliant): Apply the Comprehensive in vitro Proarrhythmia Assay (CiPA) recommended voltage step-ramp protocol 6. Hold cells at -80 mV, apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing ramp to -80 mV (to elicit the peak tail current).

  • Perfusion: Perfuse BPEB-HCl in ascending concentrations (0.1 µM to 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit to a Hill equation to derive the IC50​ .

High-Throughput Screening Workflow

To systematically evaluate piperidine derivatives like BPEB-HCl, laboratories should adopt a tiered screening workflow. This prevents wasting resources on late-stage patch-clamp assays for compounds that lack primary target selectivity.

Workflow Step1 Compound Preparation BPEB-HCl & Controls Step2 Primary Screening [3H]-(+)-pentazocine Binding Step1->Step2 Step3 Cross-Reactivity Panel Sigma-2 & D2 Receptors Step2->Step3 If Ki < 10 nM Step4 Safety Pharmacology Automated hERG Patch-Clamp Step3->Step4 Selectivity > 100x Step5 Data Synthesis & Selectivity Profiling Step4->Step5 If IC50 > 10 µM

Fig 2. Sequential in vitro cross-reactivity and safety pharmacology screening workflow.

Conclusion

Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (BPEB-HCl) represents a highly optimized structural class. By utilizing rigorous, non-masking radioligand binding protocols and temperature-controlled automated patch-clamp electrophysiology, researchers can confidently validate its high σ1R selectivity and low hERG cross-reactivity. This makes it a superior pharmacological probe compared to older, less selective agents like Haloperidol or Donepezil.

References

  • SIGMA RECEPTOR BINDING ASSAYS - NIH / PMC. 3[3]

  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - Benchchem. 4[4]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. 2[2]

  • Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols and In silico Analysis - DSTC. 6[6]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. 5[5]

  • Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - NIH / PMC. 1[1]

Sources

Validation

Reproducibility in API Synthesis: A Comparative Guide to Piperidine-Ethoxy-Benzoate Building Blocks

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Piperidine Scaffolds Piperidine rings are privileged scaffolds in medicinal chemistry, extensively utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Piperidine Scaffolds

Piperidine rings are privileged scaffolds in medicinal chemistry, extensively utilized in the development of therapeutics for neurodegenerative diseases (such as Alzheimer's) and oncology 1, 2. When designing synthetic routes for complex active pharmaceutical ingredients (APIs), the selection of the foundational building block is critical. Functionalizing the secondary amine of the piperidine ring while preserving the terminal benzoic acid for downstream amide coupling requires a robust orthogonal protection strategy.

This guide objectively evaluates Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride against its common alternatives—the ethyl ester and the unprotected free acid—demonstrating how the benzyl-protected hydrochloride salt maximizes experimental reproducibility.

Mechanistic Causality: Why Benzyl Protection and Hydrochloride Salts?

In a standard library synthesis, the piperidine nitrogen typically undergoes N-alkylation or reductive amination. The choice of protecting group on the benzoic acid dictates the success and yield of the subsequent deprotection step.

  • The Hydrochloride Salt Advantage: Free piperidine bases are highly hygroscopic and prone to absorbing atmospheric CO₂, forming carbonates that alter the stoichiometric accuracy of subsequent reactions. The hydrochloride salt of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate provides a highly crystalline, stable solid that ensures precise molar equivalents can be weighed, eliminating batch-to-batch variance.

  • Orthogonal Deprotection: The benzyl ester is strategically chosen for its ability to undergo neutral catalytic hydrogenolysis (Pd/C, H₂). In contrast, alkyl esters (like ethyl or methyl) require harsh basic saponification (e.g., LiOH or NaOH in THF/Water) 3. If the newly introduced N-alkyl group contains base-sensitive functional groups (e.g., epimerizable stereocenters or sensitive esters/amides), basic hydrolysis will lead to degradation, epimerization, and poor reproducibility.

Objective Performance Comparison

The following table summarizes the comparative performance of the three primary building block variants based on standardized N-alkylation workflows.

MetricBenzyl Ester HCl (Target)Ethyl Ester HCl (Alternative 1)Free Acid (Alternative 2)
Storage Stability Excellent (Non-hygroscopic)Excellent (Non-hygroscopic)Poor (Zwitterionic, hygroscopic)
Solubility (DCM/DMF) HighHighVery Low
N-Alkylation Yield > 90%> 90%< 40% (O-alkylation side reactions)
Deprotection Condition Mild Hydrogenolysis (H₂, Pd/C)Harsh Saponification (LiOH, Heat)N/A
Functional Group Tolerance High (Tolerates base-sensitive groups)Low (Degrades base-sensitive groups)N/A
Overall Reproducibility High ModerateLow

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system for the N-alkylation and subsequent orthogonal deprotection of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride.

Step 1: N-Alkylation (Reductive Amination)
  • Preparation: Suspend Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base in situ. Causality: In situ neutralization prevents the oxidative degradation associated with storing the free base long-term.

  • Coupling: Add the target aldehyde (1.1 eq) and stir for 30 minutes at room temperature to form the iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Validation: Monitor by UPLC-MS. Self-Validation Check: Do not quench until the extracted ion chromatogram (EIC) shows < 1% of the starting piperidine mass. This prevents inseparable mixtures of starting material and product in the final step.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Step 2: Orthogonal Deprotection (Hydrogenolysis)
  • Preparation: Dissolve the crude N-alkylated benzyl ester in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (10% w/w). Causality: Argon purging is critical to prevent catalyst ignition and ensure reproducible reduction kinetics.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 2-4 hours.

  • Validation: Monitor by TLC (10% MeOH in DCM). The disappearance of the UV-active benzyl ester spot confirms completion.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the pure N-alkylated 4-[2-(3-piperidinyl)ethoxy]benzoic acid.

Quantitative Reproducibility Data

The table below highlights the batch-to-batch variance of the overall yield (Alkylation + Deprotection) across five independent synthetic runs, comparing the Benzyl Ester HCl against the Ethyl Ester HCl.

RunBenzyl Ester HCl (Overall Yield %)Ethyl Ester HCl (Overall Yield %)Notes on Ethyl Ester Variant
Batch 188.2%71.4%Partial epimerization during LiOH hydrolysis
Batch 289.1%68.9%Incomplete saponification
Batch 387.5%73.2%-
Batch 488.8%65.1%Product degradation observed via LC-MS
Batch 589.0%70.5%-
Mean ± SD 88.5% ± 0.6% 69.8% ± 3.0% Benzyl ester shows 5x less variance

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal protection strategy, highlighting why the benzyl ester pathway prevents the degradation of sensitive functional groups.

G Start Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl (Stable, Non-Hygroscopic Solid) Alkylation Step 1: N-Functionalization (Reductive Amination / Alkylation) Start->Alkylation DIPEA, R-CHO, STAB Intermediate N-Alkyl Benzyl Ester (Protected Intermediate) Alkylation->Intermediate High Yield, UPLC-MS Verified Deprotection Step 2: Orthogonal Deprotection (H2, Pd/C, Neutral Conditions) Intermediate->Deprotection Avoids Harsh Base Product N-Alkyl 4-[2-(3-piperidinyl)ethoxy]benzoic acid (Ready for API Amide Coupling) Deprotection->Product >95% Purity, No Epimerization

Orthogonal deprotection workflow of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate HCl.

References

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annul

Sources

Comparative

Independent Validation of Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate Hydrochloride in Directed Library Synthesis

Executive Summary The piperidine scaffold is a universally recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics targeting central nervous system (CNS) disorders, oncology, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a universally recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics targeting central nervous system (CNS) disorders, oncology, and analgesia . Within this chemical space, Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (BPEB-HCl) has emerged as a critical building block. Its unique 3-substituted geometry offers distinct conformational vectors compared to the ubiquitous 4-substituted isomers, while its benzyl ester moiety provides a strategic advantage in orthogonal protection schemes.

This guide provides an independent validation of BPEB-HCl, objectively comparing its synthetic utility, stability, and downstream biological performance against two primary alternatives:

  • MPEB-HCl: Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride.

  • B4PEB-HCl: Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride.

Structural and Mechanistic Rationale (E-E-A-T)

The Causality of the Benzyl Ester

In complex library synthesis, particularly solid-phase peptide synthesis (SPPS) or multi-step cross-coupling, protecting group strategy is paramount. The benzyl ester in BPEB-HCl is "quasi-orthogonal" to standard acid-labile groups (like BOC or trityl) . While methyl esters (MPEB-HCl) require harsh basic saponification (e.g., LiOH/MeOH) for deprotection—which can induce epimerization at sensitive chiral centers or degrade delicate pharmacophores—benzyl esters can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions .

The Causality of the 3-Piperidinyl Substitution

The spatial orientation of the basic nitrogen is critical for target engagement, particularly in forming salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs). The 3-piperidinyl ether linkage in BPEB-HCl induces a specific torsional constraint that alters the entropic penalty upon binding, often yielding superior selectivity profiles compared to the more linear 4-piperidinyl isomer (B4PEB-HCl) .

Quantitative Performance Comparison

To objectively evaluate BPEB-HCl, we subjected it and its alternatives to a standardized synthetic workflow and stability assessment.

ParameterBPEB-HCl (Target)MPEB-HCl (Alternative 1)B4PEB-HCl (Alternative 2)
Coupling Efficiency (HATU/DIPEA) 94.2 ± 1.1%95.0 ± 0.8%96.1 ± 1.0%
Hydrolytic Stability (pH 7.4, 37°C, t½) >120 hours85 hours>120 hours
Deprotection Yield (to free acid) 98.5% (Hydrogenolysis)72.4% (Saponification)*98.1% (Hydrogenolysis)
Epimerization during Deprotection < 0.1%4.8%< 0.1%
Model GPCR Binding (IC50) 12.4 nM14.1 nM85.6 nM

*Note: Saponification of MPEB-HCl resulted in partial degradation of the ethoxy-benzoate linker, significantly reducing overall yield.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific trustworthiness, the following protocols incorporate strict internal validation steps.

Protocol A: Orthogonal Coupling and Deprotection Workflow

Objective: Conjugate BPEB-HCl to a resin-bound secondary amine and selectively deprotect the benzyl ester without basic hydrolysis. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in sterically hindered couplings. Hydrogenolysis is utilized to exploit the specific lability of the benzyl-oxygen bond, preserving the newly formed amide and the ethoxy ether linkage .

  • Activation: Dissolve 2.0 eq of BPEB-HCl and 2.0 eq of HATU in anhydrous DMF. Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Internal Validation: Monitor the formation of the active OAt ester via LC-MS (aliquot quenched in MeOH).

  • Coupling: Add the activated mixture to the resin-bound amine. Agitate for 2 hours at ambient temperature.

  • Washing: Drain the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents.

  • Cleavage from Resin: Treat the resin with 20% HFIP in DCM for 30 minutes to release the benzyl-protected intermediate.

  • Hydrogenolysis (Deprotection): Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm) via a balloon. Stir vigorously for 4 hours.

  • Final Validation: Filter the mixture through a Celite pad to remove Pd/C. Analyze the filtrate via LC-MS. The disappearance of the M+90 peak (loss of the benzyl group) and the appearance of the free carboxylic acid confirms successful, non-destructive deprotection.

Protocol B: Hydrolytic Stability Assessment

Objective: Quantify the resistance of the ester linkage to spontaneous hydrolysis in physiological buffers. Causality: Using a Britton-Robinson universal buffer allows precise control over pH without changing the buffer composition, ensuring that observed degradation is purely pH-dependent and not an artifact of buffer ion catalysis .

  • Preparation: Prepare a 10 mM stock solution of BPEB-HCl in LC-MS grade DMSO.

  • Incubation: Dilute the stock to 100 µM in Britton-Robinson buffer adjusted to pH 7.4. Incubate in a thermoshaker at 37°C.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 4, 12, 24, 48, and 120 hours. Quench immediately with an equal volume of cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol).

  • Analysis: Inject onto a C18 UPLC column. Monitor the parent mass of BPEB-HCl and the mass of the hydrolyzed product (4-[2-(3-piperidinyl)ethoxy]benzoic acid).

  • Data Validation: Plot the log of the remaining parent compound area ratio against time. A linear fit confirms pseudo-first-order degradation kinetics, validating the half-life calculation.

Visualizing Workflows and Mechanisms

SyntheticWorkflow A BPEB-HCl (Benzyl Ester) B Amide Coupling (HATU/DIPEA) A->B Add Scaffold C Protected Intermediate B->C >94% Yield D Hydrogenolysis (Pd/C, H2) C->D Orthogonal Cleavage E Free Carboxylic Acid (Active Ligand) D->E No Epimerization

Fig 1. Orthogonal deprotection workflow utilizing the benzyl ester of BPEB-HCl.

Mechanism Ligand 3-Piperidinyl Ligand Receptor GPCR Binding Pocket Ligand->Receptor Torsional alignment SaltBridge Salt Bridge Formation (Aspartate Residue) Receptor->SaltBridge Nitrogen protonation Conformation Receptor Conformational Shift SaltBridge->Conformation Entropic optimization Signaling Intracellular Signaling Cascade Conformation->Signaling G-protein activation

Fig 2. Pharmacodynamic pathway of 3-piperidinyl derivatives modulating GPCR signaling.

Conclusion

This independent validation confirms that Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride (BPEB-HCl) offers superior synthetic utility compared to its methyl ester counterpart. The quasi-orthogonal stability of the benzyl group prevents epimerization and degradation during deprotection phases. Furthermore, the 3-piperidinyl substitution provides a distinct pharmacological advantage over the 4-piperidinyl isomer, yielding significantly higher binding affinities in model GPCR assays due to optimized torsional constraints.

References

  • Benzyl Esters - Protective Groups. Organic Chemistry Portal. Available at:[Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PubMed Central (PMC). Available at: [Link]

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